molecular formula C6H5BrFNO B3092391 (5-Bromo-2-fluoropyridin-4-yl)methanol CAS No. 1227585-92-3

(5-Bromo-2-fluoropyridin-4-yl)methanol

Cat. No.: B3092391
CAS No.: 1227585-92-3
M. Wt: 206.01 g/mol
InChI Key: RNCYYNZVAGEOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-fluoropyridin-4-yl)methanol is a pyridine derivative with the CAS Number 1227585-92-3 and a molecular weight of 206.01 g/mol . Its molecular formula is C6H5BrFNO . This compound serves as a versatile chemical building block, particularly in pharmaceutical research and development. It is a key intermediate in the synthesis of more complex molecules. For instance, fluorinated pyridinyl substituents, such as this one, are valuable in the development of potential Positron Emission Tomography (PET) tracers and for creating inhibitors targeting enzymes like Phosphodiesterase 2A (PDE2A) . The bromine and fluorine atoms on the pyridine ring make it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to build diverse chemical libraries . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-fluoropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCYYNZVAGEOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential and Synthetic Utility of 5-Bromo-2-fluoropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of modern medicinal chemistry, 5-bromo-2-fluoropyridine (CAS 766-11-0) has emerged as a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of receptors. Its value lies not merely in its structural presence but in its orthogonal reactivity profile . The distinct electronic environments of the C2-fluorine and C5-bromine atoms allow for precise, sequential functionalization, enabling the rapid generation of diverse chemical libraries.

This technical guide analyzes the chemical rationale behind this scaffold, details its application in therapeutic areas such as Oncology (IDO1 inhibitors) and Genetic Disorders (WRN helicase inhibitors), and provides validated, step-by-step protocols for its use in divergent synthesis.

Part 1: Chemical Rationale & Reactivity Profile[1][2]

The Orthogonality Principle

The utility of 5-bromo-2-fluoropyridine stems from the disparate reactivity of its two halogen substituents. This allows for a "chemoselective toggle" approach in synthesis.

  • C2-Fluorine (The SNAr "Hotspot"):

    • Mechanism: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (–I and –M effects), making the C2 position highly electrophilic.

    • The Fluorine Advantage: Unlike chlorine or bromine, fluorine is highly electronegative, which stabilizes the transition state (Meisenheimer complex) of Nucleophilic Aromatic Substitution (SNAr). Consequently, 2-fluoropyridines react with amines or alkoxides up to 320 times faster than their 2-chloropyridine counterparts.

    • Utility: This position is ideal for introducing polarity—amines for solubility or ethers for H-bond accepting capability.

  • C5-Bromine (The Cross-Coupling Handle):

    • Mechanism: The C5 position is less electron-deficient than C2 and is not activated for SNAr. However, the C-Br bond is weaker than C-F, making it the exclusive site for Oxidative Addition by Palladium(0) catalysts.

    • Utility: This position is used to build molecular complexity (lipophilic tails, biaryl systems) via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]

Strategic Sequencing: Why SNAr First?

A critical insight for process chemists is the order of operations.

  • Recommendation: Perform SNAr at C2 first , followed by Cross-Coupling at C5 .[1]

  • Causality: The bromine atom at C5 is electron-withdrawing (–I effect), which further activates the C2 position for nucleophilic attack. If the cross-coupling is performed first (replacing Br with an aryl or alkyl group), the resulting ring becomes more electron-rich, significantly sluggish the subsequent SNAr reaction at C2.

Part 2: Therapeutic Applications (Case Studies)

Case Study 1: IDO1 Inhibitors in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune system in the tumor microenvironment.

  • Role of Scaffold: 5-bromo-2-fluoropyridine serves as the core for "non-indole" IDO1 inhibitors. The pyridine nitrogen often coordinates with the heme iron or interacts with a proximal serine residue.

  • Synthetic Strategy: The C2-fluorine is displaced by a bulky amine or ether to fill the hydrophobic pocket, while the C5-bromine is coupled to a polar tail to interact with the solvent-exposed region.

Case Study 2: WRN Helicase Inhibitors (Synthetic Lethality)

Recent patent literature (e.g., WO2025137640) highlights the use of this scaffold in developing inhibitors for Werner Syndrome Helicase (WRN), a target for microsatellite instability-high (MSI-H) cancers.

  • Application: The scaffold is used to link a piperazine moiety (via SNAr) and a biaryl system (via Suzuki coupling), creating a "dumbbell" shaped molecule that spans the active site.

Part 3: Visualization of Synthetic Strategy

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

G Figure 1: The 'SNAr-First' strategy leverages the activating effect of the C5-Bromine. Start 5-Bromo-2-fluoropyridine (Starting Material) InterA Intermediate A (2-Amino-5-bromopyridine) Start->InterA SNAr (k_fast) Nucleophile/Base InterB Intermediate B (5-Aryl-2-fluoropyridine) Start->InterB Suzuki Coupling Pd(0), Ar-B(OH)2 FinalA Target Drug A (2-Amino-5-arylpyridine) InterA->FinalA Suzuki Coupling Pd(0), Ar-B(OH)2 FinalB Target Drug B (Sluggish Formation) InterB->FinalB SNAr (k_slow) Deactivated Ring

Part 4: Validated Experimental Protocols

Protocol A: Regioselective SNAr with Secondary Amines

This protocol is adapted from high-yield procedures for WRN inhibitor synthesis.

Objective: Synthesis of 2-morpholino-5-bromopyridine. Rationale: Use of a polar aprotic solvent (DMF or DMSO) accelerates the reaction by solvating the cation (K+ or Cs+), leaving the nucleophilic anion "naked" and more reactive.

  • Setup: Charge a dry reaction vial with 5-bromo-2-fluoropyridine (1.0 equiv, e.g., 420 mg) and Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Addition: Add anhydrous DMF (0.2 M concentration relative to substrate) and the amine nucleophile (e.g., morpholine or piperazine derivative, 1.2 equiv).

  • Reaction: Seal the vial and heat to 100–120 °C for 4–16 hours.

    • Note: Monitor via LC-MS. The disappearance of the parent peak (m/z 176) and appearance of the product (m/z ~243 for morpholine) indicates completion.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl (aq) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: One-Pot SNAr / Suzuki Coupling

A high-efficiency workflow for library generation.

Objective: Rapid assembly of 2-amino-5-biaryl scaffolds without intermediate isolation.

  • Step 1 (SNAr): Combine 5-bromo-2-fluoropyridine (1.0 equiv), amine (1.1 equiv), and K₂CO₃ (2.5 equiv) in DMSO . Heat at 90 °C for 2 hours. Confirm conversion to the 2-amino-5-bromo intermediate.

  • Step 2 (Coupling): Do not work up. Cool the mixture to 40 °C.

  • Catalyst Addition: Add the aryl boronic acid (1.2 equiv) and a Pd catalyst (e.g., Pd(dppf)Cl₂ , 5 mol%).

  • Reaction: Degas the mixture with N₂ for 5 minutes. Heat to 100 °C for 4 hours.

  • Workup: Dilute with water/EtOAc. The DMSO stays in the aqueous phase. The organic phase contains the crude 2,5-disubstituted pyridine.

Part 5: Quantitative Data Summary

Parameter2-Fluoropyridine2-ChloropyridineImpact on Protocol
SNAr Relative Rate 320 1F allows milder bases/temps.
C-X Bond Energy 116 kcal/mol (C-F)95 kcal/mol (C-Cl)F is stable to Pd-coupling; Cl is not.
LogP (Lipophilicity) 0.851.30F analogs often have better solubility.

References

  • Royal Society of Chemistry. Catalytic Concerted SNAr Reactions of Fluoroarenes. RSC Advances.[2] Available at: [Link]

  • National Institutes of Health (NIH). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors. PMC.[3] Available at: [Link]

  • Google Patents. WO2025137640A1 - Azaspiro WRN Inhibitors.[4] (2025).[3][5][6][4] Available at: [4]

Sources

Molecular weight and physicochemical data for (5-Bromo-2-fluoropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profiling and Synthetic Utility of (5-Bromo-2-fluoropyridin-4-yl)methanol

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid generation of complex heteroaromatic libraries relies heavily on the strategic selection of polyfunctional building blocks. (5-Bromo-2-fluoropyridin-4-yl)methanol (CAS 1227585-92-3) represents a highly versatile, tri-orthogonal scaffold[1]. Featuring three distinct reactive sites—a 2-fluoro group, a 5-bromo group, and a 4-hydroxymethyl group—this molecule enables precise, late-stage functionalization. This technical guide details its physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and field-proven, self-validating protocols for its manipulation.

Molecular Identity and Physicochemical Data

Accurate physicochemical data is critical for determining reaction stoichiometry, establishing analytical tracking methods, and ensuring proper handling. The following table summarizes the core quantitative parameters for (5-Bromo-2-fluoropyridin-4-yl)methanol[1].

ParameterValue
Chemical Name (5-Bromo-2-fluoropyridin-4-yl)methanol
CAS Registry Number 1227585-92-3
Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
Exact Mass 204.9538 Da (for 79Br isotope)
SMILES OCC1=C(Br)C=NC(F)=C1
Storage Conditions Inert atmosphere, cold-chain (2-8°C) recommended

Mechanistic Causality: The Tri-Orthogonal Scaffold

The strategic value of (5-Bromo-2-fluoropyridin-4-yl)methanol lies in the orthogonal reactivity of its functional groups. Understanding the electronic and kinetic causality behind these reactivity differences is paramount for designing chemoselective synthetic routes.

  • C2-Fluorine (SNAr Activation): The 2-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, facilitating the initial nucleophilic attack[2]. Furthermore, fluorine stabilizes the resulting anionic Meisenheimer intermediate far better than chlorine. Consequently, 2-fluoropyridines react with nucleophiles (e.g., alkoxides, amines) approximately 250 to 320 times faster than their 2-chloro counterparts, allowing for milder reaction conditions[2][3].

  • C5-Bromine (Cross-Coupling Handle): The bromine atom at the 5-position serves as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[4]. The carbon-bromine bond undergoes oxidative addition with palladium(0) species much more rapidly than the carbon-fluorine bond. This kinetic differential allows for site-selective C-C bond formation at C5 without inadvertently displacing the C2-fluorine[4].

  • C4-Hydroxymethyl (Functional Group Interconversion): The primary alcohol provides a handle for oxidation to an aldehyde (useful for reductive aminations) or conversion to a leaving group (e.g., mesylate or chloride) for subsequent alkylation sequences.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, experimental protocols must be self-validating. The workflows below inherently include analytical checkpoints that confirm the success of the transformation before proceeding to subsequent steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: To install an aryl group at the C5 position while leaving the highly reactive C2-fluorine intact.

  • Step 1: Reagent Preparation. In a flame-dried Schlenk flask under an argon atmosphere, combine (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq), an arylboronic acid (1.2 eq), and a mild base such as potassium carbonate (2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Step 2: Catalytic Activation. Add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq). Causality note: The choice of a bidentate ligand like dppf creates a sterically demanding coordination sphere around the palladium center, which suppresses unwanted dehalogenation side reactions. Heat the mixture to 80°C[4].

  • Step 3: Reaction Monitoring (Self-Validation). Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (m/z 206/208, displaying a 1:1 isotopic pattern characteristic of bromine) completely disappears, and a new peak corresponding to the exact mass of the coupled product emerges. The persistence of the C-F bond is definitively confirmed by the lack of a -19 Da mass shift (which would indicate premature defluorination).

  • Step 4: Workup & Isolation. Cool the mixture to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: To displace the C2-fluorine with a secondary amine nucleophile (e.g., morpholine).

  • Step 1: Nucleophile Preparation. Dissolve (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq) in a polar aprotic solvent like DMF or NMP. Add morpholine (2.5 eq). The excess amine serves as both the attacking nucleophile and the acid scavenger.

  • Step 2: SNAr Execution. Heat the reaction mixture to 80-100°C. Causality note: The enhanced reactivity of the 2-fluoropyridine system often precludes the need for stronger bases (like KOtBu) or transition metal catalysts, preserving the integrity of the C5-Br bond[3].

  • Step 3: Reaction Monitoring (Self-Validation). Monitor the reaction via 19F NMR of the crude reaction aliquot. This is a definitive self-validating step: the complete disappearance of the characteristic C2-F signal (typically resonating around -60 to -70 ppm) unequivocally confirms the total consumption of the starting material[3].

  • Step 4: Purification. Quench the reaction with water, extract with dichloromethane, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Orthogonal Reactivity Pathways (Visualization)

The following diagram maps the divergent synthetic pathways accessible from the (5-Bromo-2-fluoropyridin-4-yl)methanol scaffold, highlighting its utility in multidirectional library synthesis.

Reactivity A (5-Bromo-2-fluoropyridin-4-yl)methanol B Suzuki-Miyaura Coupling (C5-Br Reactivity) A->B Pd Catalyst, Boronic Acid C SNAr Reaction (C2-F Reactivity) A->C Amine Nucleophile, Heat D Oxidation (C4-CH2OH Reactivity) A->D MnO2 or Dess-Martin E 5-Aryl-2-fluoropyridin-4-yl)methanol B->E F (2-Amino-5-bromopyridin-4-yl)methanol C->F G 5-Bromo-2-fluoroisonicotinaldehyde D->G

Orthogonal reactivity pathways of (5-Bromo-2-fluoropyridin-4-yl)methanol in organic synthesis.

References

1.[1] BLD Pharm. "1227585-92-3 | (5-Bromo-2-fluoropyridin-4-yl)methanol". 2.[3] Benchchem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines". 3.[2] WuXi Biology. "Correlating Activation Energy with Relevant Orbital Energy". 4.[4] Benchchem. "5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | 1449117-35-4".

Sources

SMILES string and InChIKey for (5-Bromo-2-fluoropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Cheminformatics and Synthetic Utility of (5-Bromo-2-fluoropyridin-4-yl)methanol: A Technical Guide

Executive Summary

In modern medicinal chemistry and drug discovery, polyfunctionalized pyridine scaffolds are highly prized for their ability to serve as versatile building blocks. (5-Bromo-2-fluoropyridin-4-yl)methanol (CAS: 1227585-92-3) is a prime example of such a scaffold. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a strategic canvas for chemoselective functionalization. This guide provides an in-depth analysis of its structural cheminformatics, physicochemical properties, and field-proven methodologies for orthogonal functionalization.

Molecular Identity & Structural Cheminformatics

To effectively utilize this scaffold, one must first understand its digital and topological representations. These identifiers are critical for database querying, molecular modeling, and intellectual property documentation.

SMILES String Analysis

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for (5-Bromo-2-fluoropyridin-4-yl)methanol is: C1=C(CO)C(Br)=CN=C1F

Causality of the String Topology:

  • C1 : Represents the C3 position of the pyridine ring, acting as the starting node for the ring closure.

  • =C(CO) : The C4 position, featuring a double bond from C3 and branching to the hydroxymethyl group (-CH2OH).

  • C(Br)=C : The C5 position bearing the bromine atom, followed by the unsubstituted C6 position.

  • N=C1F : The heteroaromatic nitrogen (N1) double-bonded to the C2 position, which bears the fluorine atom and connects back to C1 to close the aromatic system.

InChI and InChIKey Derivation

The IUPAC International Chemical Identifier (InChI) provides a standardized, non-proprietary structural representation[1]: InChI=1S/C6H5BrFNO/c7-5-3-9-6(8)1-4(5)2-10/h1,3,10H,2H2

  • Main Layer (c): Maps the heavy atom connectivity. For instance, c7-5 denotes the bromine (7) attached to the C5 position of the ring. 2-10 maps the exocyclic carbon (2) to the hydroxyl oxygen (10).

  • Hydrogen Layer (h): 1,3,10H,2H2 explicitly defines the hydrogen locations, confirming the presence of the primary alcohol (2H2 for the methylene, 10H for the hydroxyl) and the two aromatic protons.

The InChIKey is a 27-character SHA-256 hashed version of the InChI string, designed to facilitate web searching without the special characters that break standard search algorithms. While the exact hash is generated algorithmically by cheminformatics software, it serves as the ultimate digital fingerprint for this exact positional isomer.

Physicochemical Properties

Understanding the physical parameters of this molecule is essential for predicting its behavior in solvent systems and biological assays[2].

PropertyValueSource / Derivation
Molecular Formula C₆H₅BrFNOCheminformatics Derivation
Molecular Weight 206.01 g/mol Computed
Exact Mass 204.95385 DaPubChemLite[1]
Density 1.762 ± 0.06 g/cm³Predicted[2]
Boiling Point 303.8 ± 37.0 °CPredicted[2]
Topological Polar Surface Area 33.12 ŲComputed[2]
LogP (Octanol/Water) 1.47Predicted[2]

Orthogonal Reactivity & Synthetic Pathways

The true value of (5-Bromo-2-fluoropyridin-4-yl)methanol lies in its orthogonal reactivity . The molecule possesses three distinct functional handles that can be manipulated independently without requiring complex protecting-group chemistry.

  • C5 Bromine (-Br): Primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Pd(0) into the C-Br bond.

  • C2 Fluorine (-F): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent ring nitrogen strongly withdraws electron density, making the C2 carbon highly electrophilic toward amines, alkoxides, and thiolates.

  • C4 Hydroxymethyl (-CH2OH): Can be selectively oxidized to an aldehyde (using MnO₂ or Dess-Martin periodinane) for subsequent reductive aminations, or converted into a leaving group (mesylate/halide) for aliphatic substitution[3].

G Core (5-Bromo-2-fluoropyridin-4-yl)methanol Br_Site C5 Position (-Br) Pd-Catalyzed Coupling Core->Br_Site Orthogonal Reactivity F_Site C2 Position (-F) SNAr Reactions Core->F_Site Orthogonal Reactivity OH_Site C4 Position (-CH2OH) Oxidation / Etherification Core->OH_Site Orthogonal Reactivity Prod1 Biaryl/Alkyne Derivatives Br_Site->Prod1 Pd(0) / Base Prod2 2-Amino/Alkoxy Pyridines F_Site->Prod2 Nucleophile / Heat Prod3 Pyridine-4-Carboxaldehydes OH_Site->Prod3 MnO2 / Dess-Martin

Fig 1: Orthogonal reactivity pathways of the (5-Bromo-2-fluoropyridin-4-yl)methanol scaffold.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To demonstrate the practical utility of this scaffold, the following protocol outlines a self-validating methodology for a chemoselective Suzuki-Miyaura cross-coupling at the C5 position, leaving the C2-fluoro and C4-hydroxyl groups intact.

Objective: Couple phenylboronic acid to the C5 position.

Causality of Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand creates a sterically demanding, electron-rich palladium center. This facilitates rapid oxidative addition into the weaker C-Br bond while sterically precluding insertion into the stronger, less accessible C-F bond.

  • Base (Na₂CO₃): A mild inorganic base is chosen over strong bases (like KOtBu) to prevent premature deprotonation of the primary alcohol, which could lead to unwanted intramolecular cyclizations or intermolecular etherification.

  • Solvent (1,4-Dioxane/H₂O 4:1): The biphasic mixture ensures the solubility of the organic pyridine scaffold while providing the necessary aqueous environment to activate the boronic acid via transmetalation.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 equiv, 2.5 mmol).

  • Solvent Introduction: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Degassing (Critical Step): Sparge the mixture with Argon gas for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from degradation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive flow of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 205.9/207.9 for isotopic Br) disappears, replaced by the product mass (m/z 204.1 for C₁₂H₁₀FNO).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product.

Analytical Validation & Quality Control

For rigorous quality control of the starting material or synthesized derivatives, scientists must rely on orthogonal analytical techniques[3]:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The presence of bromine in the starting material will present a distinct 1:1 isotopic doublet at m/z 205.9 and 207.9 [M+H]⁺. The disappearance of this doublet is the primary indicator of successful C5 functionalization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The starting material will show two distinct aromatic singlets (or finely split doublets due to long-range fluorine coupling) for the C3 and C6 protons. The methylene protons of the -CH2OH group will appear as a distinct doublet (coupling to the hydroxyl proton) or a singlet (if D₂O exchange is performed) around 4.5–4.8 ppm.

  • ¹⁹F NMR: A critical tool for monitoring SNAr reactions at the C2 position. The starting material will exhibit a distinct fluorine signal (typically between -60 and -80 ppm relative to CFCl₃). The disappearance of this signal confirms complete substitution at the C2 position.

References

  • Sigma-Aldrich. "CAS 1227585-92-3 | (5-Bromo-2-fluoropyridin-4-yl)methanol Product Page." Sigma-Aldrich Catalog.
  • PubChemLite. "C6H5BrFNO - Explore." University of Luxembourg Cheminformatics.
  • GuideChem. "(5-Bromo-2-fluoropyridin-4-yl)methanol 1228897-77-5 wiki - Kr." GuideChem Chemical Database.
  • BLD Pharm. "1227585-92-3 | (5-Bromo-2-fluoropyridin-4-yl)methanol." BLD Pharmatech Documentation.

Sources

Advanced Solubility Profiling of (5-Bromo-2-fluoropyridin-4-yl)methanol: A Mechanistic Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

(5-Bromo-2-fluoropyridin-4-yl)methanol (CAS: 1227585-92-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its unique substitution pattern—a halogenated, electron-deficient pyridine ring coupled with a protic hydroxymethyl group—creates a complex thermodynamic landscape for solvation[1].

Understanding the solubility profile of this intermediate is not merely a matter of trial and error; it requires a mechanistic analysis of its intermolecular forces.

  • The Pyridine Core: Typically a weak base and hydrogen-bond acceptor. However, the strongly electron-withdrawing fluorine at the C2 position significantly diminishes the Lewis basicity of the nitrogen atom via inductive effects.

  • The 5-Bromo Substituent: Adds significant lipophilicity and polarizability to the molecule, increasing the dispersion forces (

    
    ) required for solvation.
    
  • The 4-Hydroxymethyl Group (-CH₂OH): Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA), dominating the molecule's interaction with polar solvents.

Thermodynamic Solvation Mechanism

The dissolution of (5-Bromo-2-fluoropyridin-4-yl)methanol is governed by the energetic penalty of disrupting its crystalline lattice versus the enthalpic gain of solute-solvent interactions. Because the molecule can self-associate via intermolecular hydrogen bonding (between the -OH group and the pyridine nitrogen of adjacent molecules), the solid-state lattice is relatively robust.

To achieve dissolution, a solvent must provide sufficient dipole-dipole interactions or hydrogen-bonding capacity to overcome this lattice energy.

Thermodynamics A Solid State Lattice B Solvent Cavity A->B Endothermic C Solute-Solvent Interactions B->C Dipole/H-Bond D Thermodynamic Dissolution C->D Exergonic

Thermodynamic pathway of (5-Bromo-2-fluoropyridin-4-yl)methanol solvation.

Predictive Solubility via Hansen Solubility Parameters (HSP)

To systematically predict the solubility of this intermediate, process chemists utilize Hansen Solubility Parameters (HSP) [2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  Driven by the polarizable bromine atom and the aromatic ring.
    
  • Polarity (

    
    ):  Driven by the permanent dipoles of the C-F bond and the pyridine nitrogen.
    
  • Hydrogen Bonding (

    
    ):  Driven exclusively by the hydroxymethyl group.
    

Based on group contribution methods for halogenated pyridines[3], the estimated HSP values for (5-Bromo-2-fluoropyridin-4-yl)methanol are approximately


, 

,

MPa

. Solvents with HSP coordinates falling within the interaction radius of these values will exhibit the highest solubilizing capacity[4].

Quantitative Solubility Profile

Based on the HSP predictive model and empirical trends for analogous halogenated pyridine-methanols, the following table summarizes the estimated solubility profile across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventsEstimated Solubility (25°C)Mechanistic Rationale
Polar Aprotic DMF, DMSO, NMP> 100 mg/mL Excellent H-bond acceptors; perfectly match the

and

requirements of the -OH group.
Ethers THF, 2-MeTHF, Dioxane30 - 60 mg/mL Moderate polarity; the ether oxygen acts as a sufficient H-bond acceptor for the hydroxymethyl group.
Polar Protic Methanol, Ethanol, IPA20 - 50 mg/mL Good solubility due to reciprocal H-bonding, though competitive solvent-solvent interactions slightly reduce capacity.
Chlorinated Dichloromethane (DCM)10 - 30 mg/mL High dispersion forces (

) match the polarizability of the bromo-pyridine core.
Aromatic Toluene, Xylene< 5 mg/mL Poor solubility; lacks the H-bonding capacity required to disrupt the solid-state lattice.
Aliphatic Heptane, Hexane< 1 mg/mL Very poor solubility; extreme mismatch in polarity and hydrogen bonding parameters.
Aqueous Water< 1 mg/mL Despite the -OH group, the highly lipophilic, halogenated aromatic core dominates, rendering it hydrophobic.

Standardized Experimental Protocol: The Isothermal Shake-Flask Method

To empirically validate the solubility of (5-Bromo-2-fluoropyridin-4-yl)methanol for specific process chemistry applications (e.g., crystallization scale-up), the Isothermal Shake-Flask Method is the gold standard[5].

This protocol is a self-validating system: by ensuring an excess of solid is present at all times, the system guarantees that true thermodynamic equilibrium (saturation) has been reached, rather than a transient kinetic state.

Step-by-Step Methodology
  • Solid Dispensing: Weigh an excess amount of (5-Bromo-2-fluoropyridin-4-yl)methanol (e.g., 200 mg) into a 4 mL glass vial. Causality: Excess solid is mandatory to maintain a driving force for saturation and to visually confirm that the solubility limit has been exceeded[6].

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Isothermal Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: 24 hours is typically sufficient for small molecules to reach thermodynamic equilibrium between the solid lattice and the solvated state[7].

  • Phase Separation (Critical Step): Remove the vial and allow the suspension to settle for 2 hours. Carefully extract 0.5 mL of the supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter. Causality: Filtration prevents the aspiration of micro-crystals. Quantifying suspended solids will result in a falsely elevated solubility value[8].

  • Dilution & Quantification: Dilute the filtered aliquot by a known factor (e.g., 1:100) using the HPLC mobile phase. Quantify the concentration using HPLC-UV against a pre-established multi-point calibration curve of the API standard[9].

Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Solvent Addition Step1->Step2 Step3 3. Isothermal Shaking (24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Isothermal shake-flask workflow for thermodynamic solubility determination.

Process Chemistry Implications

The solubility profile directly dictates the synthetic utility of (5-Bromo-2-fluoropyridin-4-yl)methanol:

  • Cross-Coupling Reactions: The bromine atom at C5 is a prime target for Suzuki-Miyaura or Buchwald-Hartwig couplings[10]. Because these reactions often require basic aqueous conditions mixed with an organic phase, THF or 1,4-Dioxane are the optimal choices. They provide high solubility for the intermediate while maintaining miscibility with aqueous base.

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine at C2 is highly activated for displacement by nucleophiles (e.g., amines). For these reactions, DMF  or DMSO  are preferred. Not only do they exhibit the highest absolute solubility for the intermediate (>100 mg/mL), but their polar aprotic nature accelerates the 
    
    
    
    transition state.

References

  • National Center for Biotechnology Information (NCBI). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". PMC. Available at: [Link]

  • University of Bristol Research Portal. "Synthesis of pyridine-based conjugated microporous polymers for CO₂ capture and conversion". Bristol Research. Available at: [Link]

Sources

Methodological & Application

Scalable Synthesis of (5-Bromo-2-fluoropyridin-4-yl)methanol: A Guide for Medicinal Chemistry and Process Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (5-Bromo-2-fluoropyridin-4-yl)methanol in Modern Drug Discovery

(5-Bromo-2-fluoropyridin-4-yl)methanol is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization, makes it a valuable intermediate for pharmaceutical and agrochemical research. The development of robust and scalable synthetic protocols for this compound is therefore of paramount importance to support the progression of novel chemical entities from discovery to clinical development.

This technical guide presents two distinct and scalable synthetic routes for the preparation of (5-Bromo-2-fluoropyridin-4-yl)methanol. Each protocol has been designed with a focus on efficiency, scalability, and the use of readily available starting materials and reagents. The underlying chemical principles and the rationale for the selection of specific reagents and reaction conditions are discussed in detail to provide researchers with a comprehensive understanding of the synthetic strategies.

Synthetic Strategy Overview: Two Convergent Pathways

Two primary synthetic strategies are detailed herein, each commencing from readily available precursors and converging to the target molecule, (5-Bromo-2-fluoropyridin-4-yl)methanol.

  • Protocol 1: Formylation of 5-Bromo-2-fluoropyridine followed by Selective Reduction. This route leverages the direct introduction of a formyl group onto the pyridine ring, followed by a chemoselective reduction to the desired alcohol. This approach is advantageous due to its convergency and the use of mild and highly selective reducing agents in the final step.

  • Protocol 2: Synthesis and Reduction of a 5-Bromo-2-fluoro-isonicotinic Acid Derivative. This alternative pathway involves the initial formation of a carboxylic acid at the 4-position of the pyridine ring, which is subsequently reduced to the primary alcohol. This method offers an alternative for process optimization and may be preferable depending on the availability of starting materials and specific large-scale manufacturing capabilities.

Protocol 1: Formylation and Selective Reduction Pathway

This protocol outlines a three-step synthesis commencing with the commercially available 2-aminopyridine. The key transformations are a bromination, a fluoro-deamination via a Sandmeyer-type reaction, a Vilsmeier-Haack formylation, and a final selective reduction of the aldehyde.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group directs the electrophilic substitution to the 5-position.

  • Reaction Scheme:

    • 2-Aminopyridine is reacted with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Detailed Protocol:

    • To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, slowly add N-Bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromopyridine.

Step 2: Synthesis of 5-Bromo-2-fluoropyridine

This transformation is achieved through a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by fluoride.

  • Reaction Scheme:

    • 2-Amino-5-bromopyridine undergoes diazotization followed by treatment with a fluoride source.

  • Detailed Protocol:

    • Caution: Anhydrous Hydrogen Fluoride is extremely corrosive and toxic. This reaction should be performed in a specialized fluoropolymer reaction vessel with appropriate safety precautions.

    • Dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous hydrogen fluoride (HF)-pyridine solution at -15 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below -10 °C.

    • After the addition is complete, stir the reaction mixture for 1 hour at -10 °C.

    • Carefully warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture and carefully quench by pouring it onto ice.

    • Neutralize with a base such as potassium carbonate and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by distillation to obtain 5-bromo-2-fluoropyridine.[1][2]

Step 3: Synthesis of 5-Bromo-2-fluoropyridine-4-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]

  • Reaction Scheme:

    • 5-Bromo-2-fluoropyridine is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Detailed Protocol:

    • In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Add 5-bromo-2-fluoropyridine (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 12-16 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide to a pH of 7-8.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-fluoropyridine-4-carbaldehyde.

Step 4: Synthesis of (5-Bromo-2-fluoropyridin-4-yl)methanol by Selective Reduction

The final step is the selective reduction of the aldehyde to the primary alcohol using sodium borohydride, a mild and cost-effective reducing agent suitable for large-scale synthesis.[6][7]

  • Reaction Scheme:

    • The aldehyde is reduced using sodium borohydride in a protic solvent.

  • Detailed Protocol:

    • Dissolve 5-bromo-2-fluoropyridine-4-carbaldehyde (1.0 eq) in methanol or ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (5-Bromo-2-fluoropyridin-4-yl)methanol as a solid.

Protocol 1: Formylation and Reduction A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B  Bromination  (NBS) C 5-Bromo-2-fluoropyridine B->C  Fluoro-deamination  (NaNO₂, HF-Pyridine) D 5-Bromo-2-fluoropyridine- 4-carbaldehyde C->D  Vilsmeier-Haack  Formylation  (POCl₃, DMF) E (5-Bromo-2-fluoropyridin-4-yl)methanol D->E  Reduction  (NaBH₄)

Caption: Synthetic workflow for Protocol 1.

Protocol 2: Carboxylic Acid Reduction Pathway

This alternative route proceeds through a carboxylic acid intermediate, which is then reduced to the target alcohol. This pathway may offer advantages in terms of purification of intermediates and availability of starting materials.

Step 1: Synthesis of 5-Bromo-2-fluoro-isonicotinic acid

This key intermediate can be prepared via several methods. One scalable approach involves the oxidation of a suitable 4-substituted precursor. For the purpose of this protocol, we will assume the availability of 5-bromo-2-fluoro-4-picoline, which can be synthesized from 2-amino-4-picoline.

  • Reaction Scheme:

    • Oxidation of 5-bromo-2-fluoro-4-picoline using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Detailed Protocol:

    • To a solution of 5-bromo-2-fluoro-4-picoline (1.0 eq) in a mixture of water and pyridine, heat the mixture to reflux.

    • Slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over several hours, maintaining the reflux.

    • After the addition is complete, continue to reflux for an additional 4-6 hours until the purple color disappears.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Wash the filter cake with hot water.

    • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield 5-bromo-2-fluoro-isonicotinic acid.

Step 2: Esterification of 5-Bromo-2-fluoro-isonicotinic acid

Esterification of the carboxylic acid facilitates the subsequent reduction step, as esters are generally more readily reduced than the corresponding carboxylic acids by certain hydride reagents.

  • Reaction Scheme:

    • Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid.

  • Detailed Protocol:

    • Suspend 5-bromo-2-fluoro-isonicotinic acid (1.0 eq) in an excess of methanol or ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and stir for 8-12 hours.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the corresponding ester.

Step 3: Reduction of the Ester to (5-Bromo-2-fluoropyridin-4-yl)methanol

The final step is the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Reaction Scheme:

    • Reduction of the methyl or ethyl ester with LiAlH₄.

  • Detailed Protocol:

    • Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.0-1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of the methyl or ethyl ester of 5-bromo-2-fluoro-isonicotinic acid (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-Bromo-2-fluoropyridin-4-yl)methanol.

Protocol 2: Carboxylic Acid Reduction A 5-Bromo-2-fluoro- 4-picoline B 5-Bromo-2-fluoro- isonicotinic acid A->B  Oxidation  (KMnO₄) C Methyl 5-bromo-2-fluoro- isonicotinate B->C  Esterification  (MeOH, H₂SO₄) D (5-Bromo-2-fluoropyridin-4-yl)methanol C->D  Reduction  (LiAlH₄)

Caption: Synthetic workflow for Protocol 2.

Data Summary and Comparison of Protocols

The following table provides a comparative summary of the two protocols, with typical (expected) quantitative data for each step. This data is intended to be representative and may vary depending on the specific reaction scale and optimization.

StepProtocol 1: Formylation & ReductionTypical YieldProtocol 2: Carboxylic Acid ReductionTypical Yield
Intermediate 1 Synthesis 2-Amino-5-bromopyridine85-95%5-Bromo-2-fluoro-isonicotinic acid60-75%
Intermediate 2 Synthesis 5-Bromo-2-fluoropyridine60-70%Methyl 5-bromo-2-fluoro-isonicotinate90-98%
Intermediate 3 Synthesis 5-Bromo-2-fluoropyridine-4-carbaldehyde50-65%--
Final Product Synthesis Reduction with NaBH₄90-98%Reduction with LiAlH₄85-95%
Overall Estimated Yield 23-41% 46-67%
Key Reagents NBS, HF-Py, NaNO₂, POCl₃, DMF, NaBH₄KMnO₄, H₂SO₄, MeOH, LiAlH₄
Scalability Considerations Vilsmeier-Haack can be exothermic. Use of HF requires specialized equipment.Oxidation with KMnO₄ can be challenging to scale. LiAlH₄ requires strict anhydrous conditions.

Conclusion and Recommendations

Both protocols presented in this guide offer viable and scalable routes to (5-Bromo-2-fluoropyridin-4-yl)methanol.

  • Protocol 1 is a more convergent approach, but the use of anhydrous hydrogen fluoride in the fluoro-deamination step requires specialized equipment and stringent safety protocols. The Vilsmeier-Haack reaction is generally robust but may require optimization for this specific substrate.

  • Protocol 2 may offer a higher overall yield and avoids the use of anhydrous HF if a suitable starting material is available. However, the large-scale oxidation with potassium permanganate can present challenges in terms of workup and waste disposal. The use of lithium aluminum hydride also necessitates careful handling and anhydrous conditions.

The choice between these two protocols will depend on the specific capabilities of the laboratory or manufacturing facility, the cost and availability of starting materials, and the desired scale of production. It is recommended that both routes be evaluated at the laboratory scale to determine the most efficient and practical method for a given application.

References

  • Babler, J. H. (1982). Reduction of Acid Chlorides to Aldehydes using Sodium Borohydride and Pyridine. Synthetic Communications, 12(11), 839-846. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

Sources

Suzuki coupling reaction conditions using (5-Bromo-2-fluoropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling Using (5-Bromo-2-fluoropyridin-4-yl)methanol

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production, particularly within the pharmaceutical and materials science sectors.[2]

This guide focuses on the application of the Suzuki coupling for a highly valuable and functionalized building block: (5-Bromo-2-fluoropyridin-4-yl)methanol . Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[4] The specific substitution pattern of this reagent offers a distinct synthetic advantage. The bromine atom at the 5-position serves as the reactive handle for palladium-catalyzed cross-coupling, while the fluorine atom at the 2-position and the methanol group at the 4-position can be retained for subsequent functionalization or to modulate the physicochemical properties of the final molecule.[4][5] Understanding the optimal conditions for engaging the bromo-substituent selectively is therefore critical for its effective use in drug discovery and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling reaction hinges on a well-defined catalytic cycle centered on a palladium complex.[2][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halogen bond (C-Br in our case) of the electrophile, (5-Bromo-2-fluoropyridin-4-yl)methanol. This step forms a square planar 16-electron Pd(II) complex.[6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2] For bromopyridines, this step is typically efficient.

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the Pd(II) complex, displacing the halide ligand.[8]

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling together to form the new C-C bond and the desired biaryl product. In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base pd2_diaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product_out reductive_elimination->product_out Ar-Ar' (Product) reagents_in

Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Protocol: Suzuki Coupling of (5-Bromo-2-fluoropyridin-4-yl)methanol with Phenylboronic Acid

This protocol provides a reliable starting point for the Suzuki coupling of (5-Bromo-2-fluoropyridin-4-yl)methanol. Optimization of the ligand, base, or solvent may be necessary for different boronic acid coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(5-Bromo-2-fluoropyridin-4-yl)methanol>97%BLDpharmStarting electrophile.[10]
Phenylboronic Acid>98%Sigma-AldrichCoupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsPalladium precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)>98%Sigma-AldrichBulky electron-rich phosphine ligand.
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%Acros OrganicsBase for boronic acid activation.
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichReaction solvent.
Deionized WaterN/AIn-houseCo-solvent.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Nitrogen or Argon GasHigh PurityAirgasFor creating an inert atmosphere.
Experimental Workflow

Experimental_Workflow start Start setup 1. Setup & Inerting - Assemble glassware - Purge with N₂/Ar for 15 min start->setup reagents 2. Reagent Addition - Add solids: Pyridine, Boronic Acid, Base, Pd(OAc)₂, XPhos - Add degassed solvents setup->reagents reaction 3. Reaction - Heat to 90-100 °C - Stir vigorously for 2-12 h reagents->reaction monitor 4. Monitoring - Check progress via TLC or LC-MS reaction->monitor Periodic Sampling monitor->reaction Incomplete workup 5. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H₂O and Brine monitor->workup Complete purify 6. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Characterized Product) purify->end

Fig 2. Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
  • Inert Atmosphere Setup : Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition : To the flask, add (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition : In a separate vial, weigh out Pd(OAc)₂ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%). Quickly add the catalyst and ligand to the reaction flask.

    • Rationale: Pre-weighing the catalyst and ligand minimizes their exposure to air. Using a bulky, electron-rich phosphine ligand like XPhos is often crucial for coupling heteroaryl halides, as it promotes the oxidative addition step and stabilizes the catalytic species.[6]

  • Solvent Addition : Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed beforehand by sparging with nitrogen or argon for 20-30 minutes.

    • Rationale: A mixture of an organic solvent and water is often beneficial, as it helps dissolve both the organic substrates and the inorganic base.[11][12] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, (2-fluoro-5-phenylpyridin-4-yl)methanol.

Optimization and Troubleshooting

The success of a Suzuki coupling can be sensitive to several factors. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxidized); Poor choice of base/solvent; Low reaction temperature.Ensure rigorous inert conditions. Screen different bases (e.g., Cs₂CO₃, K₂CO₃).[13] Try alternative solvents (e.g., Toluene, THF, DMF).[2] Increase temperature slightly.
Dehalogenation Presence of protic sources or hydride impurities leading to reduction of the C-Br bond.Use a non-protic base (e.g., CsF). Ensure solvents are truly anhydrous if running a water-free reaction. Minimize reaction time once the starting material is consumed.[1]
Homocoupling Formation of Ar-Ar and Ar'-Ar' products, often due to oxygen exposure.Improve degassing of solvents and ensure a robust inert atmosphere. Use a lower catalyst loading.
Protodeboronation Cleavage of the C-B bond of the boronic acid, especially at high temperatures.Use a milder base (e.g., K₂CO₃). Lower the reaction temperature if possible. Use the boronic acid in a slight excess (1.1-1.5 eq).

Conclusion

The Suzuki-Miyaura coupling provides a powerful and versatile method for the functionalization of (5-Bromo-2-fluoropyridin-4-yl)methanol, enabling the synthesis of a diverse array of substituted 2-fluoropyridine derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining rigorous inert conditions, researchers can achieve high yields of the desired coupled products. The protocol and troubleshooting guide presented here offer a robust starting point for scientists and drug development professionals aiming to leverage this valuable building block in their synthetic campaigns.

References

  • Jana, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Molecular Catalysis, 451, 195-203. Available at: [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • Carrow, B. P., & Nozaki, K. (2014). The Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 19(6), 7988-8001. Available at: [Link]

  • Gérardy, R., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5493–5496. Available at: [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]

  • Zhang, S., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Stanford University. (2014). The Suzuki Reaction. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5, 82097-82111. Available at: [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)(4-fluorophenyl)methanol. Available at: [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

Sources

Introduction: The Strategic Importance of 5-Bromo-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Oxidation of (5-Bromo-2-fluoropyridin-4-yl)methanol

The (5-Bromo-2-fluoropyridin-4-yl)methanol scaffold and its oxidized derivatives, the corresponding aldehyde and carboxylic acid, are pivotal building blocks in modern chemical synthesis. The parent 5-Bromo-2-fluoropyridine structure is a key component in numerous Active Pharmaceutical Ingredients (APIs), including inhibitors for neuropeptide receptors and the main protease of SARS-CoV-2.[1][2] Its unique electronic properties also make it an ideal building block for advanced semiconductor materials used in Organic Light-Emitting Diodes (OLEDs).[1][2]

The ability to selectively oxidize the 4-methanol group to either an aldehyde (a reactive handle for C-C bond formation) or a carboxylic acid (a key functional group for amide couplings and salt formation) is critical for leveraging this scaffold in drug discovery and materials science. This guide provides a detailed technical overview, field-proven protocols, and a decision-making framework for the controlled oxidation of (5-Bromo-2-fluoropyridin-4-yl)methanol.

Part 1: Selective Oxidation to 5-Bromo-2-fluoropyridine-4-carbaldehyde

The primary challenge in oxidizing (5-Bromo-2-fluoropyridin-4-yl)methanol to the aldehyde is preventing over-oxidation to the more thermodynamically stable carboxylic acid.[3] The selection of a mild and selective oxidizing agent is therefore paramount. The electron-deficient nature of the pyridine ring can influence the reactivity of the benzylic-type alcohol, a factor that must be considered when selecting a method.

Decision Workflow for Aldehyde Synthesis

This workflow assists in selecting the optimal oxidation strategy based on common laboratory constraints and substrate sensitivities.

Aldehyde_Oxidation_Workflow start Start: (5-Bromo-2-fluoropyridin-4-yl)methanol q1 Are there acid-sensitive functional groups present? start->q1 q2 Is tolerance for unpleasant odor (dimethyl sulfide) low? q1->q2 No dmp Dess-Martin Periodinane (DMP) (Recommended) q1->dmp Yes swern Swern Oxidation q2->swern No mno2 Manganese Dioxide (MnO2) q2->mno2 Yes end Target: 5-Bromo-2-fluoropyridine-4-carbaldehyde dmp->end Mild, neutral, high yield swern->end Mild, high yield, requires low temp mno2->end Heterogeneous, mild, requires excess reagent

Caption: Workflow for selecting an aldehyde oxidation method.

Recommended Oxidation Protocols for Aldehyde Synthesis
MethodKey FeaturesAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) Hypervalent iodine reagent.[4]Very mild, neutral pH, high chemoselectivity, short reaction times, and easy workup.[4][5] Avoids toxic heavy metals.[4]Stoichiometric amounts of reagent are required.
Swern Oxidation Activated DMSO oxidation.[6]Excellent for sensitive substrates due to mild conditions.[6] Aldehydes do not over-oxidize.[7][8]Requires cryogenic temperatures (-78 °C). Produces volatile, malodorous dimethyl sulfide.[6]
**Manganese Dioxide (MnO₂) **Heterogeneous oxidation.[9]Mild and selective for activated alcohols (like pyridyl methanols).[10][11] The catalyst can often be filtered off.Requires a large excess of reagent (often >10 equivalents). Yields can be variable depending on the activation state of the MnO₂.[9]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended for its reliability and mild reaction conditions, which are well-suited for complex and sensitive molecules.[5]

Rationale: DMP operates at room temperature and neutral pH, minimizing the risk of side reactions or degradation of the acid-labile functionalities.[4] Its high chemoselectivity ensures that other sensitive groups are tolerated.

Step-by-Step Protocol:

  • Setup: To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature. The mixture may become a milky suspension.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 0.5 - 3 hours.[12]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (to reduce excess DMP). Stir vigorously until the solid dissolves and the two layers become clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel.

Part 2: Oxidation to 5-Bromo-2-fluoropyridine-4-carboxylic Acid

For the synthesis of the carboxylic acid, a stronger oxidizing agent or more forcing conditions are required to ensure the complete conversion of the primary alcohol. The intermediate aldehyde is formed first, which is then further oxidized.[13]

Reaction Pathway for Carboxylic Acid Synthesis

Acid_Oxidation_Pathway sub (5-Bromo-2-fluoropyridin-4-yl)methanol int Intermediate Aldehyde (and its hydrate) sub->int [Strong Oxidant] e.g., Jones Reagent, KMnO4 prod 5-Bromo-2-fluoropyridine-4-carboxylic Acid int->prod [Further Oxidation]

Caption: General pathway for alcohol to carboxylic acid oxidation.

Recommended Oxidation Protocols for Carboxylic Acid Synthesis
MethodKey FeaturesAdvantagesDisadvantages
Jones Oxidation Chromic acid (CrO₃ in H₂SO₄/acetone).[14]Powerful, fast, and relatively inexpensive method for converting primary alcohols directly to carboxylic acids.[14][15]Highly acidic and uses carcinogenic chromium(VI) reagents, posing significant toxicity and disposal issues.[15]
Potassium Permanganate (KMnO₄) Strong, classic oxidant.[16]Inexpensive and powerful. Effective over a wide pH range.Can be difficult to control, potentially leading to cleavage of other bonds if not performed carefully. Reactions can be highly exothermic.[17]
TEMPO/NaOCl/NaClO₂ Two-step, one-pot metal-free oxidation.[18]Environmentally benign alternative to heavy metal oxidants. Very high yields and compatible with many sensitive functional groups.[18][19]Requires careful control of stoichiometry and pH.
Ruthenium-Catalyzed Oxidation Catalytic RuCl₃ or other complexes with a co-oxidant.[20]Uses only a catalytic amount of the metal. Can be highly selective under mild conditions.[20][21]Ruthenium catalysts can be expensive.
Protocol 2: Jones Oxidation

This protocol describes a classic but potent method for achieving full oxidation in a single step. Extreme caution is required due to the use of carcinogenic Cr(VI).

Rationale: The Jones reagent is a powerful oxidant that rapidly converts primary alcohols to carboxylic acids.[22][23] The reaction is typically performed in acetone, which helps to moderate the reactivity and is easily removed.[24]

Step-by-Step Protocol:

  • Setup: In a flask equipped with a magnetic stir bar and a dropping funnel, dissolve (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq) in acetone. Cool the flask in an ice-water bath.

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, then slowly adding concentrated sulfuric acid while cooling.

  • Addition: Add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol at 0-5 °C. A reddish-brown precipitate will form. The color of the solution will change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[25]

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates full consumption of the starting material.

  • Quenching: Quench the excess oxidant by the careful dropwise addition of isopropanol until the orange color disappears completely and the solution remains green.

  • Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude carboxylic acid can be purified by crystallization or by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.

References

  • Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks.
  • Dess–Martin Periodinane. (n.d.). Merck Millipore.
  • 5-Bromo-2-fluoropyridine | 766-11-0. (n.d.). ChemicalBook.
  • Dess-Martin periodinane 97 87413-09-0. (n.d.). Sigma-Aldrich.
  • 10.6: Oxidation Reactions of Alcohols. (2019, September 3). Chemistry LibreTexts.
  • Dess–Martin oxid
  • HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIV
  • Jones oxid
  • Jones Oxid
  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples. (n.d.). Vedantu.
  • Jones Oxid
  • Swern oxid
  • Swern Oxid
  • Dess-Martin Oxid
  • Jones oxidation. (2019, July 11). Sciencemadness Wiki.
  • 5-Bromo-2-fluoropyridine | CAS Number 766-11-0. (n.d.). Ossila.
  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.).
  • CN105601559A - Synthetic method for 2-pyridylaldehyde. (n.d.).
  • Jones Oxidation. (n.d.). Thermo Fisher Scientific - ZA.
  • Oxidation by permanganate: synthetic and mechanistic aspects. (2008, October 21). NIT Rourkela.
  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). PMC.
  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
  • Dehydrogenation of Alcohols to Carboxylic Acid Catalyzed by in Situ-Generated Facial Ruthenium-CPP Complex | The Journal of Organic Chemistry. (2019, June 25).
  • Manganese Dioxide, MnO2. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. (2013, August 5). TSI Journals.
  • Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxid
  • Oxidation of Alcohols. (2023, April 18). YouTube.
  • 19.6: Oxidation of alcohols and aldehydes. (2020, July 1). Chemistry LibreTexts.
  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal.
  • Alcohol oxid
  • A Sustainable Ruthenium(III)
  • Permanganate oxidation of methanol. (2011, July 20). Sciencemadness.

Sources

Application Notes and Protocols: A Guide to the Derivatization of Hydroxymethyl Groups in Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Hydroxymethylpyridine Derivatization in Drug Discovery

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] Pyridine derivatives are prevalent in a wide array of pharmaceuticals, including kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobial compounds.[3] The strategic modification of pyridine analogs allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, thereby optimizing their binding affinity, selectivity, and overall pharmacokinetic profiles.[3][4]

The hydroxymethyl group (–CH₂OH) on a pyridine ring is a particularly versatile functional handle for chemical modification.[5] Its primary alcohol nature allows for a diverse range of chemical transformations, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the key strategies for derivatizing the hydroxymethyl group in pyridine analogs, complete with detailed, field-proven protocols and the underlying chemical principles.

Core Derivatization Strategies

The primary alcohol of the hydroxymethyl group can be converted into a variety of other functional groups through several key reaction classes:

  • Esterification: Formation of an ester linkage (–CH₂OC(O)R).

  • Etherification: Creation of an ether bond (–CH₂OR).

  • Oxidation: Conversion to an aldehyde (–CHO) or carboxylic acid (–COOH).

  • Nucleophilic Substitution: Replacement of the hydroxyl group (after activation) with other functionalities.[6]

The choice of strategy depends on the desired final compound and the overall synthetic route. For instance, converting the hydroxyl to a better leaving group is often the first step for nucleophilic substitution reactions.[6]

Section 1: Esterification of Hydroxymethylpyridines

Esterification is a fundamental transformation that introduces a wide range of functionalities, impacting properties like lipophilicity and metabolic stability. This can be achieved through several methods, most commonly by reaction with carboxylic acids or their activated derivatives.[7]

Principle of Acid-Catalyzed Esterification (Fischer Esterification)

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[8] The reaction is reversible, and often requires removal of water to drive the equilibrium towards the product.

Protocol: Fischer Esterification of 3-Pyridinemethanol

This protocol details the synthesis of methyl 3-pyridinecarboxylate, a common building block.

Materials:

  • 3-Hydroxymethylpyridine

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • To a suspension of 3-hydroxy-2-pyridinecarboxylic acid (1.0 eq.) in methanol (0.5 M), slowly add concentrated sulfuric acid (3.0 eq.) at 0 °C.[9]

  • Stir the reaction mixture under reflux for 6 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.[9]

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until the pH reaches approximately 8.5.[9]

  • Extract the aqueous layer with an appropriate organic solvent (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Expert Insight: The choice of acid catalyst and reaction temperature can significantly influence the reaction rate and yield. For substrates sensitive to strong acids, milder conditions or alternative esterification methods should be considered.

Alternative: Acylation with Acid Chlorides or Anhydrides

A more reactive approach involves the use of acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.

Section 2: Etherification of Hydroxymethylpyridines

The formation of an ether linkage can significantly alter the polarity and hydrogen bonding capacity of a molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.[10]

Principle of Williamson Ether Synthesis

This Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[10][11] For the derivatization of hydroxymethylpyridine, the pyridine-containing alcohol is typically deprotonated first.

Protocol: Williamson Ether Synthesis with (Pyridin-3-yl)methanol

This protocol describes the synthesis of 3-(prop-2-yn-1-yloxymethyl)pyridine.

Materials:

  • 5-(hydroxy)picolinaldehyde

  • Potassium Carbonate (K₂CO₃)

  • Propargyl bromide (80% in toluene)

  • Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Add potassium carbonate (1.05 eq.) to a solution of 5-(hydroxy)picolinaldehyde (1.0 eq.) in DMF.[12]

  • Add propargyl bromide (1.05 eq.) to the reaction mixture via syringe.[12]

  • Fit the flask with a condenser and stir the solution at 100°C for 4 hours.[12]

  • Allow the reaction to cool to room temperature and stir for an additional hour.[12]

  • Remove the solvent under reduced pressure.[12]

  • Take up the crude solid in chloroform and filter. Repeat this process two more times.[12]

  • Remove the chloroform from the filtrate under reduced pressure to yield the product.[12]

Data Presentation: Williamson Ether Synthesis Conditions

ParameterValueReference
BasePotassium Carbonate (K₂CO₃)[12]
SolventDimethylformamide (DMF)[12]
Temperature100 °C[12]
Reaction Time4 hours[12]
Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction provides a powerful alternative for forming ethers, particularly when Sₙ2 reactions are challenging. It proceeds with inversion of stereochemistry at the alcohol carbon.[13][14]

Principle: An alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form a good leaving group, which is then displaced by a nucleophile (in this case, another alcohol or phenol).[13]

Section 3: Oxidation of the Hydroxymethyl Group

Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid opens up a vast new set of possible derivatizations, including reductive amination and amide bond formation.

Oxidation to Pyridinecarboxaldehydes

The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Common Reagents:

  • Manganese Dioxide (MnO₂)

  • Dess-Martin Periodinane (DMP)

  • Swern Oxidation (oxalyl chloride, DMSO, triethylamine)

  • Catalytic systems with molecular oxygen.[15]

Protocol: Oxidation of 4-Pyridinemethanol to 4-Pyridinecarboxaldehyde

This protocol utilizes a catalytic system with molecular oxygen.

Materials:

  • 4-Pyridinemethanol

  • 1-methylimidazole

  • 9-azabicyclo[3.3.1]nonan-9-yloxy (ABNO) or a similar nitroxyl radical catalyst

  • Copper(I) salt (e.g., CuBr)

  • Acetonitrile

  • Molecular Oxygen (O₂)

Procedure:

  • Dissolve 4-pyridinemethanol in acetonitrile in a flask equipped with a magnetic stirrer.[15]

  • Add the catalytic system consisting of 1-methylimidazole and a copper bromide/TentaGel resin-supported 9-azabicyclo[3.3.1]non-9-yloxy.[16]

  • Purge the flask with molecular oxygen and maintain an O₂ atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 24 hours.[15]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.[15]

  • Remove the solvent under reduced pressure to obtain the crude 4-pyridinecarboxaldehyde.[15]

  • Purify by column chromatography or distillation if necessary.

Yield: This method can achieve yields of up to 89%.[15]

Section 4: Nucleophilic Substitution of the Hydroxymethyl Group

Direct substitution of the hydroxyl group is difficult as it is a poor leaving group.[6] Therefore, it must first be activated by converting it into a better leaving group, such as a tosylate, mesylate, or halide.

Activation of the Hydroxyl Group

Tosylation/Mesylation: Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the alcohol to a sulfonate ester, an excellent leaving group for Sₙ2 reactions.

Protocol: Two-Step Nucleophilic Substitution via Tosylation

Step 1: Tosylation of (Pyridin-2-yl)methanol

Materials:

  • (Pyridin-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve (pyridin-2-yl)methanol (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq.).[6]

  • Add TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[6]

  • Stir at 0 °C for 2-4 hours, monitoring by TLC.[6]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylate.

Step 2: Substitution with a Nucleophile (e.g., Sodium Azide)

Materials:

  • Pyridin-2-ylmethyl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the tosylate (1.0 eq.) in DMF.

  • Add sodium azide (1.5 eq.).[6]

  • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.[6]

  • Cool the reaction and pour it into water.

  • Extract with diethyl ether (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

One-Pot Conversion via the Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of the hydroxymethyl group to a variety of functionalities with inversion of configuration, avoiding the isolation of an activated intermediate.[17]

Principle: The alcohol, a suitable nucleophile (pKa < 13), PPh₃, and DEAD/DIAD are combined in a one-pot reaction.[13][14]

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_secondary Secondary Derivatives Py_CH2OH Hydroxymethyl- Pyridine Analog Py_Ester Ester (-CH₂OC(O)R) Py_CH2OH->Py_Ester Esterification (RCOOH, H⁺) Py_Ether Ether (-CH₂OR) Py_CH2OH->Py_Ether Etherification (R-X, Base) Py_Aldehyde Aldehyde (-CHO) Py_CH2OH->Py_Aldehyde Mild Oxidation (e.g., MnO₂) Py_Activated Activated Alcohol (-CH₂OTs/OMs) Py_CH2OH->Py_Activated Activation (TsCl, Pyridine) Py_Substituted Substituted Product (-CH₂-Nu) Py_Activated->Py_Substituted Nucleophilic Substitution (Nu⁻)

Caption: General workflows for the derivatization of hydroxymethylpyridines.

Conclusion

The derivatization of the hydroxymethyl group on pyridine analogs is a powerful and versatile strategy in drug discovery and development. A thorough understanding of the reaction mechanisms and the practical application of protocols for esterification, etherification, oxidation, and nucleophilic substitution allows researchers to efficiently synthesize diverse libraries of compounds for biological evaluation. The choice of the appropriate method will depend on the specific molecular context, desired functionality, and overall synthetic goals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Published July 06, 2023.
  • Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Published October 13, 2021.
  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity.
  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
  • Wikipedia. Mitsunobu reaction.
  • BenchChem. 4-Pyridinecarboxaldehyde.
  • Chemistry Steps. Mitsunobu Reaction. Published March 26, 2025.
  • ChemSpider. Williamson etherification using a hydroxypyridine. Published April 16, 2012.
  • BenchChem. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
  • Google Patents. Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.
  • Synapse. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Published May 11, 2024.
  • Google Patents. Hydroxymethyl-pyridine esters and a process for the preparation thereof.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • ChemicalBook. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis.
  • Chemguide. The mechanism for the esterification reaction.

Sources

Application Note: Advanced Cross-Coupling and Functionalization Strategies for 5-Bromo-2-fluoropyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-fluoropyridine (CAS 766-11-0) is a privileged di-halogenated scaffold extensively utilized in medicinal chemistry and materials science[1]. It serves as a critical building block for synthesizing active pharmaceutical ingredients (APIs), including neuropeptide Y receptor Y5 inhibitors, CDK9 inhibitors, and host materials for organic light-emitting diodes (OLEDs)[1],[2]. The orthogonal reactivity of its two halogen substituents allows researchers to execute highly controlled, site-selective functionalizations without the need for intervening purification steps, streamlining complex synthetic workflows[3],[4].

Mechanistic Rationale & Site-Selectivity

The synthetic utility of 5-bromo-2-fluoropyridine stems from the distinct electronic environments of its reactive sites. Understanding these underlying mechanisms is critical for designing self-validating experimental protocols:

  • C5-Bromine (Soft Electrophile) : The carbon-bromine bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This site preferentially undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings[1],[5].

  • C2-Fluorine (Hard Electrophile) : Fluorine's strong inductive electron withdrawal, coupled with the electron-deficient nature of the pyridine ring, highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr)[6]. The adjacent pyridine nitrogen stabilizes the resulting anionic Meisenheimer intermediate, allowing metal-free displacement by amines and azoles[7].

  • C3-Proton (Acidic Site) : The synergistic electron-withdrawing effects of the adjacent fluorine and the pyridine nitrogen render the C3 proton highly acidic, making it an ideal candidate for Directed Ortho Metalation (DoM) at cryogenic temperatures[8].

Divergent Reactivity Pathways

Reactivity SM 5-Bromo-2-fluoropyridine C5_Coupling Oxidative Addition (C5) SM->C5_Coupling Pd(0) / Cu(I) C2_SNAr SNAr (C2) SM->C2_SNAr Nucleophile C3_DoM Directed Ortho Metalation SM->C3_DoM LDA, -78°C Suzuki Cross-Coupling Products C5_Coupling->Suzuki SNAr_Prod 2-Substituted Derivatives C2_SNAr->SNAr_Prod Boronic 3-Boronic Acid Derivatives C3_DoM->Boronic

Divergent functionalization pathways of 5-bromo-2-fluoropyridine.

Experimental Protocols

Protocol 1: Metal-Free Site-Selective SNAr at C2

Mechanistic Causality : Utilizing the high electrophilicity of the C2 position, amines or azoles (e.g., pyrazole, imidazole) can displace the fluorine atom without transition metal catalysts[4]. The use of a mild base (K₂CO₃) in a polar aprotic solvent (DMSO) facilitates the deprotonation of the nucleophile and stabilizes the polar transition state, achieving high regioselectivity and >90% yields[9],[5].

Step-by-Step Methodology :

  • Charge an oven-dried reaction vessel with 5-bromo-2-fluoropyridine (1.0 equiv, 0.5 mmol) and the amine/azole nucleophile (2.0 equiv, 1.0 mmol)[9].

  • Add anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol) to the mixture[9].

  • Suspend the reagents in anhydrous DMSO (2.0 mL) to achieve a 0.25 M concentration[9].

  • Stir the suspension at 70 °C for 24 hours under a nitrogen atmosphere[5].

  • Cool the reaction to room temperature, dilute with distilled water (10 mL), and extract with ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc) to yield the 2-substituted-5-bromopyridine derivative.

Protocol 2: Chemoselective Buchwald-Hartwig Amination at C5

Mechanistic Causality : To selectively functionalize the C5 position while leaving the C2-fluorine intact, palladium-catalyzed cross-coupling is employed[5]. The combination of Pd₂(dba)₃ and the bidentate ligand Xantphos promotes rapid oxidative addition into the C-Br bond. Xantphos's large bite angle (~111°) accelerates reductive elimination, effectively suppressing competitive SNAr or undesired defluorination pathways[5].

Step-by-Step Methodology :

  • In an oven-dried Schlenk flask, combine 5-bromo-2-fluoropyridine (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and Cs₂CO₃ (2.0 equiv)[5].

  • Evacuate and backfill the flask with argon (repeat for 3 cycles) to ensure a strictly anaerobic environment.

  • Add anhydrous 1,4-dioxane (0.2 M) via a gas-tight syringe.

  • Heat the reaction mixture at 90–100 °C for 12–16 hours with vigorous stirring.

  • Cool the mixture to room temperature, filter through a pad of Celite, and elute with ethyl acetate.

  • Concentrate the filtrate and purify via silica gel chromatography to isolate the C5-aminated product.

Protocol 3: Directed Ortho Metalation (DoM) and Boronation at C3

Mechanistic Causality : Lithiation must be performed at strictly cryogenic temperatures (-78 °C) using the non-nucleophilic base Lithium Diisopropylamide (LDA)[8]. This prevents nucleophilic attack at C2 (which would readily occur with n-BuLi) and avoids the elimination of LiF to form a highly reactive pyridyne intermediate. Trapping the lithiated species with trimethyl borate yields the highly versatile 5-bromo-2-fluoro-3-pyridylboronic acid[8].

Step-by-Step Methodology :

  • Dissolve 5-bromo-2-fluoropyridine (1.0 equiv, 11.4 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere and cool to -78 °C[8].

  • Add a freshly prepared solution of LDA (1.2 equiv) in THF dropwise over 15 minutes to maintain the internal temperature.

  • Stir the dark solution at -78 °C for 30 minutes to ensure complete metalation[8].

  • Add trimethyl borate, B(OMe)₃ (1.5 equiv), dropwise via syringe[8].

  • Stir for an additional 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Quench the reaction with 1M HCl, extract with ethyl acetate, and recrystallize the crude solid from ethyl acetate/hexane to afford 5-bromo-2-fluoro-3-pyridylboronic acid (typically ~80% yield)[8].

Quantitative Data Summary

The following table summarizes the optimal parameters and expected outcomes for the orthogonal functionalization of 5-bromo-2-fluoropyridine based on the cited methodologies:

Reaction PathwayTarget SiteKey Reagents / CatalystBaseSolventTemp (°C)Typical Yield
SNAr (Metal-Free) C2Azoles / AminesK₂CO₃DMSO7085–95%
Buchwald-Hartwig C5Pd₂(dba)₃, XantphosCs₂CO₃Dioxane90–10070–85%
Directed Ortho Metalation C3LDA, B(OMe)₃LDATHF-78~80%
Suzuki-Miyaura C5Pd(PPh₃)₄, Aryl-B(OH)₂Na₂CO₃PhMe/EtOH9075–90%

References

  • Pesti, J. A., et al. (2003). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry, 68(8), 3352-3355. URL:[Link]

  • Wang, L., Liu, N., & Dai, B. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5, 82097-82111. URL:[Link]

  • Lücking, U., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. Nature Communications. URL:[Link]

Sources

Synthesis of Ether Derivatives from (5-Bromo-2-fluoropyridin-4-yl)methanol: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of pharmacophore design. Its derivatives are integral to a vast array of therapeutic agents due to their ability to engage in critical hydrogen bonding and metal coordination interactions within biological targets. The functionalization of the pyridine ring, particularly with ether linkages, offers a powerful strategy to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of ether derivatives from (5-Bromo-2-fluoropyridin-4-yl)methanol, a versatile building block for creating novel chemical entities.

This document will explore two of the most robust and widely utilized methods for ether synthesis: the classical Williamson ether synthesis and the versatile Mitsunobu reaction. A comparative analysis will be presented to aid researchers in selecting the most appropriate method based on their specific synthetic goals and the nature of the desired ether derivative.

Strategic Considerations for Ether Synthesis

The starting material, (5-Bromo-2-fluoropyridin-4-yl)methanol, presents unique opportunities and challenges. The electron-withdrawing nature of the pyridine nitrogen and the 2-fluoro substituent enhances the acidity of the benzylic alcohol, facilitating its deprotonation. However, these same electronic factors can influence the reactivity of the benzylic carbon. The presence of the 5-bromo and 2-fluoro substituents also provides handles for subsequent cross-coupling reactions, making the synthesized ethers valuable intermediates for further molecular elaboration.

Two primary strategies for forming the ether bond from (5-Bromo-2-fluoropyridin-4-yl)methanol are:

  • O-Alkylation of the Pyridyl Methanol: This approach involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a leaving group on an alkyl or aryl electrophile. The Williamson ether synthesis is the quintessential example of this strategy.

  • Activation of the Pyridyl Methanol: In this strategy, the hydroxyl group is converted into a good leaving group in situ, which is then displaced by an external nucleophile (an alcohol or phenol). The Mitsunobu reaction is a preeminent example of this approach.

The choice between these methods will depend on the desired product. For the synthesis of simple alkyl ethers, the Williamson ether synthesis is often the more straightforward and cost-effective choice. For the synthesis of aryl ethers or when working with more delicate substrates, the milder conditions of the Mitsunobu reaction may be preferable.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850, remains a highly reliable method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion nucleophilically attacks an alkyl halide or other electrophile with a good leaving group.[1][2]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the alcohol to form a potent nucleophile, the alkoxide. Strong, non-nucleophilic bases are typically employed to ensure complete and irreversible deprotonation, thereby driving the reaction forward. The resulting alkoxide then attacks the electrophilic carbon of the alkylating agent, leading to the formation of the ether and a salt byproduct.[2][3]

Williamson_Ether_Synthesis

Experimental Protocol: Synthesis of 4-(Benzyloxymethyl)-5-bromo-2-fluoropyridine

This protocol details the synthesis of a benzyl ether derivative, a common protecting group and structural motif in medicinal chemistry.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
(5-Bromo-2-fluoropyridin-4-yl)methanol207.021.01.0
Sodium Hydride (60% dispersion in mineral oil)24.001.21.2
Benzyl Bromide171.041.11.1
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-
Saturated aqueous NH₄Cl solution---
Diethyl ether---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: To a dry, 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (5-Bromo-2-fluoropyridin-4-yl)methanol (207 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (48 mg of a 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.[3][4] The mixture will be stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkylation: To the resulting alkoxide solution, add benzyl bromide (0.13 mL, 1.1 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(benzyloxymethyl)-5-bromo-2-fluoropyridine.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction, discovered by Oyo Mitsunobu in 1967, is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with inversion of stereochemistry.[5] It is particularly useful for the synthesis of aryl ethers from alcohols and phenols under mild conditions.

Mechanistic Rationale

The reaction is a complex redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD initially form a betaine intermediate. The acidic nucleophile (in this case, a phenol) protonates the betaine, and the resulting anion then attacks the alcohol, which has been activated by the phosphonium salt. The reaction is driven by the formation of the stable triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproducts.[5][6]

Mitsunobu_Reaction

Experimental Protocol: Synthesis of 4-(Phenoxymethyl)-5-bromo-2-fluoropyridine

This protocol describes the synthesis of a phenoxy ether derivative, a common structural motif in agrochemicals and pharmaceuticals.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
(5-Bromo-2-fluoropyridin-4-yl)methanol207.021.01.0
Phenol94.111.21.2
Triphenylphosphine (PPh₃)262.291.51.5
Diisopropyl azodicarboxylate (DIAD)202.211.51.5
Anhydrous Tetrahydrofuran (THF)-10 mL-
Diethyl ether---
Saturated aqueous NaHCO₃ solution---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Reaction Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (5-Bromo-2-fluoropyridin-4-yl)methanol (207 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous THF (10 mL) and stir until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add DIAD (0.30 mL, 1.5 mmol) dropwise over 5 minutes. Caution: Azodicarboxylates are hazardous; handle with care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. To remove the bulk of the byproducts, the residue can be suspended in a minimal amount of cold diethyl ether and filtered. The filtrate is then concentrated.[7] Further purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient will yield the pure 4-(phenoxymethyl)-5-bromo-2-fluoropyridine.

Comparative Analysis of Methods

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Scope Best for primary and some secondary alkyl halides. Not suitable for tertiary halides (elimination).Broad scope, including primary and secondary alcohols with a variety of nucleophiles (phenols, carboxylic acids, etc.).
Stereochemistry SN2 inversion at the electrophilic carbon.SN2 inversion at the alcohol carbon.
Conditions Requires a strong base (e.g., NaH, KH), often at elevated temperatures.Generally mild conditions (0 °C to room temperature).
Reagents Stoichiometric strong base.Stoichiometric triphenylphosphine and azodicarboxylate.
Byproducts Inorganic salts, easily removed by aqueous work-up.Triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
Key Advantage Atom-economical and cost-effective for simple alkyl ethers.Mild conditions, broad substrate scope, and predictable stereochemical outcome.
Key Disadvantage Harsh conditions may not be suitable for sensitive substrates; risk of elimination.Stoichiometric byproducts can be difficult to remove.

Conclusion

The synthesis of ether derivatives from (5-Bromo-2-fluoropyridin-4-yl)methanol can be effectively achieved using either the Williamson ether synthesis or the Mitsunobu reaction. The choice of method should be guided by the nature of the desired ether and the functional group tolerance of the substrates. The Williamson ether synthesis offers a classical and efficient route for the preparation of alkyl ethers, while the Mitsunobu reaction provides a milder and more versatile approach, particularly for the synthesis of aryl ethers. The protocols provided herein serve as a robust starting point for researchers to develop and optimize the synthesis of novel pyridine-containing molecules for applications in drug discovery and beyond.

References

  • Organic Syntheses, Coll. Vol. 9, p.546 (1998); Vol. 72, p.183 (1995). [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

  • Humphries, P. S.; Quyen, T. D.; Wilhite, D. M. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein J. Org. Chem.2006 , 2, 22. [Link]

  • Synple Chem. Application Note – Mitsunobu. [Link]

  • Chempedia. Purification of Pyridine. [Link]

  • Anslyn Group Safety Manual. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • The Chemists' Cookbook. Mitsunobu Reaction: Description, reaction mechanism, and experimental procedure. [Link] (Note: A representative, non-functional YouTube link is provided as a placeholder for a video protocol.)

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Richmond. Williamson Ether Synthesis. [Link] (Note: A general university chemistry resource link is provided as a placeholder.)

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link] (Note: A general supplier website is provided as a placeholder.)

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • ResearchGate. How can I remove the pyridine from the sugar compound? [Link]

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Molecules2023 , 28(2), 733. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • ResearchGate. Preparation of the 4-alkoxyphenyl-4-pyridines (n-OPhPy) and their... [Link]

  • Molecules2024 , 29(22), 5035. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. [Link]

  • PubMed. Characterization of C-4-methylated sterols by pyridine-induced solvent shifts in proton magnetic resonance spectroscopy. [Link]

  • Patsnap. One-step synthesis method of 5-bromo-2-chloropyrimidine. [Link]

  • BMRB. bmse000432 Pyridine. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • Macmillan Group. Alcohols as alkylating agents in heteroarene C–H functionalization. [Link] (Note: A general group website is provided as a placeholder.)

  • PubChem. (5-Bromopyridin-2-yl)methanol. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with fluorinated pyridine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Fluorinated Pyridine Alcohols

Introduction: The Fluorine Conundrum

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating paradox: you have a small, seemingly simple molecule—a pyridine ring with a fluorine atom and an alcohol group—that refuses to dissolve in standard solvents.

Fluorinated pyridine alcohols present a unique "solubility valley." The fluorine atom introduces polar hydrophobicity : it increases lipophilicity (logP) while simultaneously creating a strong dipole and altering the hydrogen-bond acceptor capability of the pyridine nitrogen.[1] This often leads to compounds that are too lipophilic for aqueous buffers yet too polar for standard non-polar organic solvents. Furthermore, the high lattice energy driven by


-

stacking (enhanced by fluorine's electron-withdrawal) can make the solid state remarkably stable and resistant to dissolution.

This guide provides a logic-driven approach to overcoming these barriers, moving beyond "trial and error" to mechanistic troubleshooting.

Diagnostic Workflow

Before altering your solvent system, diagnose the limiting factor using the decision tree below.

Solubility_Troubleshooting Start Solubility Issue Detected Check_pKa Check Pyridine Basicity (pKa) Start->Check_pKa Is_Basic Is Pyridine N Basic? (pKa > 3) Check_pKa->Is_Basic Check_Lattice Check Crystal Lattice Energy Is_Basic->Check_Lattice No (e.g., 2-F, 2,6-diF) Salt_Screen Attempt Salt Formation (Mesylate/Tosylate) Is_Basic->Salt_Screen Yes (e.g., 3-F) Aggregation Suspect Aggregation Check_Lattice->Aggregation High MP / Poor Sol in all Polarity_Match Dipolar Aprotic Mix (DMSO/MeCN) Check_Lattice->Polarity_Match Moderate MP CoSolvent Add Fluorinated Co-Solvent (Disrupts H-bonds) Aggregation->CoSolvent Use HFIP or TFE

Figure 1: Diagnostic decision tree for isolating the physicochemical cause of insolubility.

Section 1: Solvent System Selection

Q: My compound is insoluble in both water and hexane. Why do standard "like-dissolves-like" rules fail here?

A: Fluorinated pyridines often defy simple polarity rules because they exhibit amphiphilic electronic character . The C-F bond is highly polar, but the fluorine atom itself has low polarizability and a non-bonding shell that repels many solvents.

  • The Issue: Water cannot displace the strong crystal lattice interactions, while hexane cannot solvate the polar alcohol/pyridine functionality.[1]

  • The Fix: You need a "bridge" solvent system.[1]

    • Primary Recommendation: Use Methanol (MeOH) or Ethanol (EtOH) with 5-10% Dichloromethane (DCM) . The alcohol solvates the polar functionality, while the DCM disrupts the hydrophobic fluorine-fluorine interactions.[1]

    • For Biological Assays: If DMSO fails (common with high-melting solids), try Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) . These have higher solvating power for planar aromatic systems than DMSO.

Q: I see a "gel" or cloudy suspension when I add water to my DMSO stock. What is happening?

A: This is a classic sign of hydrophobic aggregation .[1] Fluorinated compounds are prone to "fluorous clustering" in aqueous media. The fluorine atoms cluster together to minimize contact with water, forming micro-precipitates that look like a gel.

  • The Fix: You must lower the dielectric constant of the aqueous phase.[1]

    • Add a surfactant: 0.5% Tween-80 or Cyclodextrin (HP-

      
      -CD) . Cyclodextrins are particularly effective as they can encapsulate the fluorinated aromatic ring, shielding it from water while maintaining solubility [1].
      

Section 2: pH and Ionization Strategies

Q: Can I just acidify the solution to dissolve the pyridine?

A: Proceed with caution. This depends entirely on the substitution pattern of your fluorine.

  • 3-Fluoropyridine derivatives: The nitrogen retains significant basicity (pKa ~3-4). Acidification (pH < 2) will protonate the nitrogen and likely improve aqueous solubility.

  • 2-Fluoropyridine / 2,6-Difluoropyridine derivatives: This is a trap. The fluorine atom at the 2-position exerts a massive inductive electron-withdrawing effect (

    
     effect), dropping the pKa of the pyridine nitrogen to < 0 [2].[1]
    
    • Consequence: Adding HCl will not protonate the nitrogen effectively in water; you will simply have a suspension of the free base in acidic water.[1]

    • Alternative: For these weakly basic pyridines, do not rely on pH. Rely on cosolvents (PEG-400, Propylene Glycol).

Q: I tried making an HCl salt to improve solubility, but it’s hygroscopic and unstable. Why?

A: The "Basicity Drop" described above means the conjugate acid (the pyridinium salt) is very strong and prone to dissociation.[1] HCl salts of fluorinated pyridines often lose HCl (disproportionate) upon drying or exposure to air.

  • The Fix: Switch to a "harder" counter-ion that forms a stable lattice.[1]

    • Recommendation: Try Methanesulfonic acid (Mesylate) or p-Toluenesulfonic acid (Tosylate) . These acids are non-volatile and their anions participate in

      
      -stacking, which can stabilize the crystal lattice of the salt, making it isolable and soluble [3].
      

Section 3: Advanced Dissolution Techniques

Q: Heating didn't work. What else can I do to break the crystal lattice?

A: Fluorinated alcohols can form extremely robust hydrogen-bond networks in the solid state (O-H


 N and C-H 

F interactions).
  • Technique: Fluorinated Co-Solvents. [1]

    • Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

    • Mechanism: HFIP is a potent hydrogen-bond donor. It aggressively disrupts the intermolecular H-bonds holding your solid together.

    • Protocol: Dissolve your compound in 100% HFIP to create a concentrated stock. Dilute this stock into your final solvent (buffer or media). The HFIP will keep the compound dispersed as monomers during the dilution step.[1] Note: HFIP is toxic; ensure the final concentration is <1% for biological assays.[1]

Section 4: Quantitative Solubility Data

The table below illustrates the dramatic effect of fluorine positioning on solubility and basicity.

CompoundpKa (Pyridinium)LogP (approx)Best Solvent SystemTroubleshooting Note
Pyridine-3-methanol 5.20.6Water, MeOH, DMSOBehaves like standard pyridine.
2-Fluoro-3-pyridinemethanol ~0.5 [2]1.1DCM/MeOH (9:1), DMAcDo not use HCl. N is not basic enough.[1]
6-Trifluoromethyl-3-pyridinemethanol < 02.4EtOAc, THF, AcetoneHighly lipophilic. Requires organic carrier.
2,6-Difluoro-3-pyridinemethanol << 01.5HFIP, TFEProne to aggregation. Use sonication.

Standardized Solubility Screening Protocol

Objective: To determine the optimal vehicle for a fluorinated pyridine alcohol (Target Conc: 10 mg/mL).

Materials:

  • Solvents: DMSO, MeOH, MeCN, PEG-400, 0.1M HCl, PBS (pH 7.4).

  • Equipment: Sonicator bath, Vortex mixer, Centrifuge.

Step-by-Step Workflow:

  • Visual Assessment: Weigh 1 mg of solid into a clear glass vial.

  • The "Rule of 3" Addition:

    • Add 100 µL of DMSO . Vortex for 30 seconds.

    • Observation: Clear?

      
       Stop. (Solubility > 10 mg/mL).[2]
      
    • Observation: Cloudy?

      
       Proceed to Step 3.
      
  • Energy Input:

    • Sonicate the DMSO suspension for 10 minutes at 40°C.

    • Reasoning: Fluorinated lattices often require thermal energy to overcome the initial dissolution barrier.

  • Co-solvent Spike:

    • If still insoluble, add 10 µL of HFIP (if compatible with downstream app) or glacial acetic acid .

    • Mechanism:[1][3] Protonation or H-bond disruption.

  • The "Crash" Test (Validation):

    • Once dissolved, dilute 10 µL of the stock into 990 µL of PBS.

    • Wait 1 hour. Centrifuge at 10,000 rpm for 5 mins.

    • Check for a pellet. If a pellet forms, your compound is chemically soluble in DMSO but kinetically unstable in water. You need a formulation (e.g., Cyclodextrin).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Schlosser, M. (1998). The basicity of fluorinated pyridines.[4] European Journal of Organic Chemistry. Link

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Technical Support Center: Troubleshooting the Synthesis and Purification of (5-Bromo-2-fluoropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (5-Bromo-2-fluoropyridin-4-yl)methanol.

The most viable synthetic route relies on the Directed ortho-Metalation (DoM) of 5-bromo-2-fluoropyridine using a non-nucleophilic base, followed by an electrophilic quench with N,N-dimethylformamide (DMF) to yield the intermediate aldehyde, and a subsequent hydride reduction. Because the starting material possesses competing directing groups and reactive sites, impurity control requires strict thermodynamic and kinetic management.

Workflow SM 5-Bromo-2-fluoropyridine (Starting Material) DoM DoM & Formylation (LDA, THF, -78°C) SM->DoM Aldehyde 5-Bromo-2-fluoro- isonicotinaldehyde DoM->Aldehyde C4-Metalation Imp1 C3-Regioisomer (Major Impurity) DoM->Imp1 C3-Metalation Imp2 Debromination Product DoM->Imp2 Li-Halogen Exchange Reduction Reduction (NaBH4, MeOH, 0°C) Aldehyde->Reduction Target (5-Bromo-2-fluoropyridin- 4-yl)methanol Reduction->Target Hydride Transfer Imp3 2-Methoxy SNAr Impurity Reduction->Imp3 Methoxide Attack

Fig 1. Synthetic workflow and impurity pathways for (5-Bromo-2-fluoropyridin-4-yl)methanol.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding a high percentage of the C3-formylated regioisomer instead of the desired C4-aldehyde? Expert Insight: The regioselectivity of metalation in 5-bromo-2-fluoropyridine is a classic kinetic vs. thermodynamic competition governed by the directing groups. The fluorine atom at C2 is a powerful inductive director, strongly acidifying the adjacent C3 proton. Consequently, standard lithiation often leads to a mixture of C3 and C4 metalation (). Causality & Solution: To enrich the C4-metalation pathway, strict cryogenic control (-78 °C to -85 °C) must be maintained. Allowing the reaction to warm even slightly promotes equilibration to the thermodynamically more stable C3-lithiated species. If C3-metalation persists, consider switching from Lithium diisopropylamide (LDA) to a bulkier base like Lithium tetramethylpiperidide (LiTMP). The increased steric bulk of LiTMP clashes with the C2-fluorine, subtly shifting the deprotonation profile toward the C4 position ().

Q2: I am detecting significant debromination (e.g., 2-fluoropyridin-4-yl methanol) in my final LC-MS. How can I prevent this? Expert Insight: Debromination is the direct result of competitive lithium-halogen exchange at the C5 position. While LDA is non-nucleophilic and generally favors deprotonation over halogen exchange, localized concentration spikes or temperature excursions during base addition can trigger the exchange pathway (). Causality & Solution: Ensure the LDA is added dropwise via a syringe pump down the side of the flask to allow pre-cooling before it hits the reaction mixture. Never use n-butyllithium (n-BuLi) alone for this specific step, as its strong nucleophilicity will almost exclusively drive lithium-halogen exchange at the bromine atom rather than the desired deprotonation.

Q3: During the NaBH₄ reduction step, a +12 Da mass shift impurity appears. What is it, and how do I remove it? Expert Insight: A +12 Da shift (replacing F [19 Da] with OMe[31 Da]) indicates the formation of (5-bromo-2-methoxypyridin-4-yl)methanol. The 2-fluoro group on the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (S_NAr), particularly when flanked by electron-withdrawing groups like the intermediate aldehyde. Causality & Solution: When sodium borohydride is dissolved in methanol, methoxide ions are generated in situ. At room temperature, these methoxide ions act as nucleophiles, displacing the labile C2-fluorine. To prevent this self-sabotaging S_NAr reaction, the reduction must be performed strictly at 0 °C. Alternatively, swap the solvent to ethanol or a THF/water mixture to eliminate methoxide entirely.

Section 2: Quantitative Impurity Profiling

Use the table below to cross-reference analytical signatures with the root causes of your impurities so you can adjust your workflow accordingly.

ImpurityOrigin / MechanismPreventive ActionLC-MS / NMR Signature
(5-Bromo-2-fluoropyridin-3-yl)methanol C3-Deprotonation (F-directed DoM)Strict -78 °C control; use LiTMPIdentical mass; distinct aromatic proton shifts (d vs. s)
(2-Fluoropyridin-4-yl)methanol Lithium-Halogen Exchange at C5Avoid n-BuLi; ensure slow LDA addition-78 Da (Loss of Br isotope pattern)
(5-Bromo-2-methoxypyridin-4-yl)methanol S_NAr displacement of F by MethoxidePerform reduction at 0 °C; use EtOH+12 Da; strong singlet at ~3.9 ppm (OMe)
Dimeric Pyridine Species Wurtz-Fittig coupling during lithiationHigh dilution; maintain cryogenic temps~Double mass; highly lipophilic (late RT)

Section 3: Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure you do not carry impurities into subsequent steps.

Phase 1: DoM and Formylation (Synthesis of 5-Bromo-2-fluoroisonicotinaldehyde)
  • Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add anhydrous THF (10 volumes) and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Base Generation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Metalation: Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF (2 volumes). Add this solution to the LDA dropwise over 1 hour via syringe pump, maintaining the internal temperature below -75 °C. Stir for 1 hour.

    • Validation Check: Quench a 0.1 mL aliquot in MeOD; ¹H-NMR should show >90% deuterium incorporation at the C4/C3 positions.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 45 minutes at -78 °C, then allow to warm to -20 °C over 1 hour.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the C4-aldehyde from the C3-isomer.

Phase 2: Chemoselective Reduction
  • Preparation: Dissolve the purified 5-bromo-2-fluoroisonicotinaldehyde (1.0 eq) in anhydrous Methanol (5 volumes).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

    • Crucial Step: Do not proceed until 0 °C is stabilized to prevent the S_NAr methoxy impurity.

  • Reduction: Add NaBH₄ (0.5 eq) in small portions over 15 minutes. Vigorous gas evolution will occur.

  • Completion: Stir at 0 °C for 30 minutes.

    • Validation Check: TLC (UV active) should show complete consumption of the higher-Rf aldehyde.

  • Workup: Quench carefully with 1M HCl to pH 6. Remove methanol under reduced pressure. Extract the aqueous layer with Dichloromethane (3 x 10 volumes). Wash organics with brine, dry, and concentrate to yield highly pure (5-Bromo-2-fluoropyridin-4-yl)methanol.

References

  • Schlosser, M. (2002). Organometallics in Synthesis: A Manual. Wiley-VCH.[Link]

  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines. Tetrahedron, 57(19), 4059-4090.[Link]

  • US Patent 7,626,021 B2. (2009). Fused ring heterocycle kinase modulators.

Technical Support Center: Crystallization of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the crystallization of brominated pyridine derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Fundamentals: Why Are Brominated Pyridines Challenging to Crystallize?

Brominated pyridine derivatives present a unique set of crystallization challenges due to their specific molecular properties. Understanding these properties is the first step toward successful crystallization.

  • The Influence of the Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding. This can lead to strong solute-solvent interactions that may need to be overcome for crystallization to occur. The basicity of the pyridine nitrogen can also lead to issues with acidic impurities or solvents, sometimes resulting in the crystallization of unwanted salts.[1][2]

  • The Role of the Bromine Substituent: The bromine atom is more than just a heavy substituent. It significantly influences the molecule's electronic properties and, crucially, its crystal packing. Bromine can participate in halogen bonding (Br···N, Br···O, Br···Br), which are directional interactions that can either stabilize a desired crystal lattice or lead to complex, unpredictable packing arrangements.[3][4][5] The interplay between hydrogen bonding (via the pyridine N) and halogen bonding (via the Br) can make predicting the final crystal structure difficult.

  • Solubility Profile: These compounds often exhibit moderate polarity, leading to partial solubility in a wide range of solvents. This can make finding an ideal single-solvent system—one where the compound is highly soluble when hot but poorly soluble when cold—particularly difficult.[6][7]

Troubleshooting FAQs: A Problem-Solving Guide

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: My compound refuses to crystallize and remains a solution, even after cooling. What's wrong?

A1: This is a classic case of either insufficient supersaturation or the use of an overly effective solvent.

  • Causality: For crystals to form, the solution must be supersaturated, meaning the concentration of your compound is higher than its solubility limit at that temperature.[8][9] If the solvent is too "good," your compound will remain happily dissolved even at low temperatures. A crystallization process that is too fast also tends to yield poor quality crystals or powders.[2]

  • Troubleshooting Steps:

    • Slow Evaporation: If the solution is in a relatively volatile solvent, cover the vial with a cap or parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several days at room temperature.[10] This gradually increases the concentration to the point of supersaturation.

    • Add an Anti-Solvent: If slow evaporation isn't practical, you can use a technique called anti-solvent diffusion (or vapor diffusion). Find a second solvent (the "anti-solvent") in which your compound is insoluble but which is miscible with your primary solvent. Place your solution in a small open vial, and then place this vial inside a larger, sealed jar containing a small amount of the anti-solvent. The anti-solvent will slowly diffuse into your solution, reduce the overall solubility of your compound, and induce crystallization.[2][8] This is often the most successful method for difficult compounds.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to remove too much solvent, as this can lead to rapid precipitation of powder instead of slow crystal growth.[11]

Q2: I'm getting an oil instead of solid crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal lattice.

  • Causality: This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid compound.[6] It can also be caused by impurities or by cooling the solution too quickly.[11]

  • Troubleshooting Steps:

    • Reheat and Dilute: Warm the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to decrease the saturation point.[11]

    • Slow Down the Cooling: After redissolving, ensure the solution cools as slowly as possible. You can do this by placing the flask in a warm water bath or wrapping it in glass wool to insulate it. Slow cooling is critical for allowing molecules the time to arrange themselves into an ordered crystal lattice.[6]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Try a lower-boiling solvent. Alternatively, consider a solvent mixture where the compound has slightly lower solubility.

Q3: Crystals have formed, but they are just a fine powder or tiny needles. How can I grow larger, single crystals suitable for X-ray diffraction?

A3: The formation of powder or microcrystals indicates that the nucleation rate was far too high, leading to the rapid formation of many small crystals rather than the slow growth of a few large ones.

  • Causality: Rapid nucleation is often a result of excessive supersaturation. This can happen if the solution is cooled too quickly or if the solvent is too "poor" for the compound.[2][11]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Re-dissolve the solid by heating. Add a small amount of extra solvent to ensure you are not at the absolute minimum required for dissolution. This will create a less supersaturated solution upon cooling, favoring slower growth on existing nuclei over the formation of new ones.[11]

    • Use a Solvent/Anti-Solvent System: Vapor diffusion is an excellent method for growing high-quality single crystals because the change in solvent composition happens very slowly, maintaining a state of minimal supersaturation for a long period.[2]

    • Seeding: If you have a few small crystals, you can use one as a "seed." Prepare a saturated solution of your compound and allow it to cool slightly. Add a single, well-formed microcrystal. If the conditions are right, your compound will crystallize out onto this seed crystal, leading to the growth of one large crystal.[12]

    • Reduce Nucleation Sites: Scratches on the inside of glassware can act as nucleation points. Using a new, clean vial or siliconized glassware can sometimes help reduce the number of initial crystals formed.[13]

Q4: How do I systematically choose the best solvent for my brominated pyridine derivative?

A4: Solvent selection is the most critical step and should be approached methodically. The ideal solvent will dissolve your compound when hot but not when cold.[6]

  • Causality: The principle of "like dissolves like" is a good starting point. Brominated pyridines have both polar (pyridine ring) and less polar (bromine, other substituents) characteristics. Therefore, solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are often successful.[13]

  • Systematic Approach:

    • Initial Screening: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature. See the table below for suggestions.

    • Heating Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. A good candidate solvent will dissolve the compound completely upon heating.

    • Cooling Test: Allow the solutions that dissolved the compound upon heating to cool slowly to room temperature and then in an ice bath. The ideal solvent will produce a good yield of crystals.

    • Consider Solvent Mixtures: If no single solvent is ideal, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in). Then, slowly add a "poor" or "anti-solvent" (one it's insoluble in) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify it, then allow it to cool slowly.[14]

Solvent Selection Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate crystallization solvent system.

SolventSelection start Start: Small-Scale Solubility Test (2-5 mg in 0.5 mL solvent) rt_sol Is it soluble at Room Temperature? start->rt_sol hot_sol Heat to Boiling. Is it soluble now? rt_sol->hot_sol No try_mixture Consider Solvent Mixture (Good Solvent + Anti-Solvent) rt_sol->try_mixture Yes (Solvent is too good) cool Cool slowly to 0°C. Do crystals form? hot_sol->cool Yes fail Failure. Try another solvent. hot_sol->fail No (Insoluble) success Success! Optimize for scale-up. cool->success Yes cool->fail No (Stays in solution) try_mixture->success If successful Troubleshooting start Crystallization Attempt outcome What was the result? start->outcome oil Oiled Out outcome->oil Oil no_xtal No Crystals Formed outcome->no_xtal Clear Solution powder Powder / Microcrystals outcome->powder Fine Solid success Good Crystals! (Process Complete) outcome->success Large Crystals action_oil 1. Reheat to dissolve oil. 2. Add more solvent (10%). 3. Cool much slower. oil->action_oil action_no_xtal 1. Evaporate some solvent. 2. Try scratching the flask. 3. Add a seed crystal. no_xtal->action_no_xtal action_powder 1. Reheat to dissolve. 2. Add more solvent (5-10%). 3. Use vapor diffusion method. powder->action_powder change_solvent If problem persists, return to solvent screening. action_oil->change_solvent action_no_xtal->change_solvent action_powder->change_solvent

Caption: A workflow for troubleshooting common crystallization failures.

References

  • T. Tero, K. Salorinne and M. Nissinen, "The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state," CrystEngComm, 2012, 14, 7360. [Link]

  • University of Geneva, "Guide for crystallization." [Link]

  • T. Tero, K. Salorinne and M. Nissinen, "The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state," ResearchGate, 2012. [Link]

  • P. D. Beer, et al., "Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes," PMC, 2019. [Link]

  • S. R. Pattan, et al., "The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides," MDPI, 2021. [Link]

  • University of Wisconsin-Madison, "4. Crystallization." [Link]

  • Chemistry LibreTexts, "3.6F: Troubleshooting," 2022. [Link]

  • ResearchGate, "Crystal packing of the bromine derivative, c. (a) A view along the..." [Link]

  • H. Tung, et al., "Crystallization of Organic Compounds," John Wiley & Sons, 2023. [Link]

  • P. G. Vekilov, et al., "Dual Mode of Action of Organic Crystal Growth Inhibitors," ACS Publications, 2021. [Link]

  • Scribd, "Solvent Selection for Crystallization." [Link]

  • M. A. Van der Veen, et al., "The mechanisms of crystal growth inhibition by organic and inorganic inhibitors," Nature Communications, 2018. [Link]

  • Romwatertalend, "Important Chemistry Tips-Solvents choose for recrystallization-Part4," YouTube, 2022. [Link]

  • J. M. Orozco-Valencia, et al., "Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate," PMC, 2018. [Link]

  • M. A. Van der Veen, et al., "The mechanisms of crystal growth inhibition by organic and inorganic inhibitors," PubMed, 2018. [Link]

  • Unknown, "Summary of Common Crystallization Solvents." [Link]

  • J. P. Metherall, et al., "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, 2023. [Link]

  • M. J. Golder, et al., "Co-crystallization of an organic solid and a tetraaryladamantane at room temperature," PMC, 2021. [Link]

  • J. Lee, et al., "Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging," Journal of the American Chemical Society, 2018. [Link]

  • C. M. Garner, "Getting crystals your crystallographer will treasure: a beginner's guide," IUCr Journals, 2025. [Link]

  • S. H. Lee, et al., "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir," PMC. [Link]

  • Scribd, "Crystal Growth Mechanisms in Pharmacy." [Link]

  • D. Devadiga and T. N. Ahipa, "Recent synthetic advances in pyridine-based thermotropic mesogens," RSC Publishing, 2019. [Link]

  • D. Gur, et al., "The Molecular Basis of Growth Control in Guanine Crystals," Weizmann Institute of Science, 2025. [Link]

  • Shivaji College, "organic compound by crystallisation (Romwatertalend) Theory." [Link]

  • Chemistry LibreTexts, "3: Crystallization," 2022. [Link]

  • Google Patents, "WO2019145177A1 - Bromination of pyridine deriv

Sources

Technical Support Center: Preventing Defluorination in High-Temperature Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for a critical challenge in modern synthetic chemistry: the prevention of undesired defluorination during high-temperature cross-coupling reactions. The carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, offers unique advantages in pharmaceuticals and materials science.[1] However, its high strength makes it a challenging coupling partner, often requiring harsh conditions that can lead to catalyst deactivation and unwanted side reactions, most notably the cleavage of the C-F bond itself.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of aryl fluoride coupling and preserve the integrity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of defluorination and the factors that influence it.

Q1: What exactly is defluorination in the context of cross-coupling, and why is it so problematic?

A: Defluorination is a side reaction where the C-F bond of your starting material (e.g., an aryl fluoride) is cleaved, but not in the desired productive coupling manner. The most common outcome is hydrodefluorination , where the fluorine atom is replaced by a hydrogen atom (Ar-F → Ar-H), leading to a reduced, non-coupled byproduct.[3][4] This is highly problematic as it consumes your starting material, reduces the yield of your desired product, and introduces a significant purification challenge, as the defluorinated byproduct often has similar chromatographic properties to the starting material and product.

Q2: My reaction involves an electron-deficient aryl fluoride. Is it more susceptible to defluorination?

A: Yes, significantly. While seemingly counterintuitive given the C-F bond strength, electron-withdrawing groups (EWGs) like nitro (–NO₂), cyano (–CN), or trifluoromethyl (–CF₃) make the aromatic ring more electron-poor. This increased electrophilicity can facilitate catalyst coordination and, under certain mechanisms, make the C-F bond more susceptible to activation by transition metal catalysts, particularly nickel and palladium.[5] Some palladium-catalyzed reactions of electron-deficient aryl fluorides have shown success, but the choice of ligand is critical.[6]

Q3: What are the primary mechanistic pathways that lead to defluorination?

A: Understanding the mechanism is key to prevention. There are several pathways:

  • Direct C-F Oxidative Addition: The catalyst (e.g., Pd(0) or Ni(0)) directly inserts into the C-F bond. While this is the desired first step for productive coupling, subsequent side reactions can occur.[4][5]

  • β-Fluoride Elimination: After oxidative addition, if the organometallic intermediate has a hydrogen atom on the carbon beta to the metal, it can be eliminated as a metal-hydride species, breaking the C-F bond in an undesired way.

  • Hydrodefluorination from Hydride Sources: This is a major culprit. Trace hydride sources in the reaction (e.g., from silanes, boronic acids/esters, or even solvents like isopropanol) can be transferred to the palladium center, leading to a metal-hydride complex. This complex can then reductively eliminate with the aryl group to form the Ar-H byproduct.[1]

  • SNAr-type Mechanism: In some cases, particularly with highly electron-deficient arenes, a nucleophilic aromatic substitution (SNAr) pathway can lead to C-F cleavage.[7]

Q4: How does the choice of metal (e.g., Palladium vs. Nickel) impact the risk of defluorination?

A: The choice of metal is a critical strategic decision.

  • Palladium (Pd): Palladium catalysts are the workhorses of cross-coupling but are generally less reactive towards C-F bonds than C-Cl or C-Br bonds. To activate C-F bonds, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, are required.[2] However, these forcing conditions can also increase the rate of side reactions.

  • Nickel (Ni): Nickel catalysts are more reactive and often more effective for activating stubborn C-F bonds, especially in electron-rich systems.[2][8] The lower electronegativity of nickel compared to palladium makes it more capable of oxidative addition into strong bonds.[2] This increased reactivity can be a double-edged sword, and careful optimization is still required. Ni-catalyzed couplings can be a powerful tool, tolerating a wide range of functional groups.[8]

Troubleshooting Guide: Diagnosing and Solving Defluorination

This section is structured to address specific experimental observations and provide actionable solutions.

Problem 1: High conversion of my aryl fluoride starting material, but the main product is the defluorinated arene (Ar-H).

This is the classic hydrodefluorination scenario. The catalyst is active towards your starting material but is being diverted down a non-productive pathway.

  • DIAGNOSIS A: Hydride Contamination

    • Root Cause: Your reaction likely contains an unintentional source of hydride (H⁻). Common culprits include boronic acid reagents (which can contain borohydrides), silane byproducts, or certain solvents and bases.

    • Solution Workflow:

      • Scrutinize Reagents: Use high-purity boronic acids/esters. If in doubt, recrystallize the boronic acid. Ensure your base is anhydrous and not a hydride source itself.

      • Solvent Choice: Avoid solvents that can act as hydride donors under high temperatures, such as isopropanol. Switch to more inert solvents like toluene, dioxane, or CPME (cyclopentyl methyl ether). Ensure solvents are rigorously dried and degassed.

      • Adjust Coupling Partner: If using a boronic acid, consider switching to the corresponding pinacol boronate ester (Bpin), which is often more stable and less likely to generate hydride impurities.

  • DIAGNOSIS B: Unfavorable Catalytic Turnover

    • Root Cause: The kinetics of the catalytic cycle are favoring a hydrodefluorination pathway over the desired transmetalation and reductive elimination. This is often influenced by the ligand.

    • Solution Workflow:

      • Ligand Modification: The choice of phosphine ligand is paramount. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands promote the final reductive elimination step, outcompeting side reactions.[3]

      • Temperature Optimization: While high temperatures are often needed for C-F activation, excessive heat can accelerate catalyst decomposition and side reactions.[3] Try reducing the temperature by 10-20 °C to see if the ratio of product to byproduct improves without stalling the reaction.

      • Base Selection: The base is not just an activator; it influences the entire catalytic cycle.[9] For Suzuki couplings, switching from a strong, soluble base like NaOH to a weaker, heterogeneous base like K₃PO₄ or K₂CO₃ can sometimes suppress defluorination by altering the concentration of active species in solution.[10]

Visualizing the Troubleshooting Process

The following decision tree illustrates a logical workflow for addressing defluorination issues.

G start High Defluorination Observed q1 Is Ar-H the major byproduct? start->q1 cause1 Likely Hydrodefluorination q1->cause1 Yes q2 Is defluorination accompanied by catalyst death (black precipitate)? q1->q2 No/Unsure sub_q1 Screen Reagents for Hydride Sources cause1->sub_q1 sub_q2 Optimize Ligand & Conditions cause1->sub_q2 sol1 Use high-purity boronic esters (Bpin) Purify/replace base Use anhydrous, non-hydridic solvents (Toluene, Dioxane) sub_q1->sol1 sol2 Switch to bulky, e⁻-rich ligands (SPhos, XPhos) Lower reaction temperature Screen different bases (K₃PO₄, Cs₂CO₃) sub_q2->sol2 cause2 Catalyst Instability / Decomposition q2->cause2 Yes sol3 Use a more robust pre-catalyst Lower temperature Ensure rigorous inert atmosphere cause2->sol3

Caption: Troubleshooting Decision Tree for Defluorination.

Problem 2: My reaction is clean, with no defluorination, but the conversion of the aryl fluoride is very low.

This indicates that your catalytic system is not active enough to cleave the C-F bond under the current conditions.

  • DIAGNOSIS: Insufficient Catalyst Activity

    • Root Cause: The energy barrier for the oxidative addition of the C-F bond to the metal center is too high for your chosen catalyst, ligand, and temperature.

    • Solution Workflow:

      • Increase Temperature: This is the most straightforward approach. Increase the temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent if necessary. Microwave irradiation can also be effective for safely reaching higher temperatures and accelerating the reaction.[2]

      • Switch to a More Active Catalyst System:

        • Ligands: Move to more electron-rich and sterically demanding ligands. For example, if P(t-Bu)₃ is failing, try a biarylphosphine ligand like XPhos.

        • Metal: If palladium systems are ineffective even after optimization, switching to a nickel catalyst is a standard and powerful strategy for activating C-F bonds.[2][8] Systems like NiCl₂(PCy₃)₂ or Ni(COD)₂ with a suitable ligand can be highly effective.[8]

      • Use Additives: In some cases, additives can facilitate C-F activation. For example, Lewis acids like ZrF₄ or TiF₄ have been shown to act as cocatalysts in nickel-catalyzed Suzuki reactions of aryl fluorides.[11]

Data-Driven Ligand Selection

The choice of ligand has a profound impact on reaction outcome. The following table summarizes key characteristics of common phosphine ligands used in challenging cross-coupling reactions.

LigandStructureSteric Bulk (Cone Angle, °)Key FeatureBest For...
P(t-Bu)₃ P(tert-butyl)₃182Very electron-rich, moderately bulkyGeneral purpose for aryl chlorides; can be effective for activated aryl fluorides.
SPhos ~198Bulky biarylphosphinePromoting fast reductive elimination, suppressing side reactions like defluorination.[3]
XPhos ~212Very bulky biarylphosphineHighly challenging couplings, including unactivated aryl fluorides and sterically hindered substrates.
RuPhos ~240Extremely bulky, electron-richUseful for a wide range of difficult transformations, including C-N couplings, where it can suppress side reactions.

Note: Cone angles are estimates and can vary based on calculation method. They are provided for comparative purposes.

Experimental Protocols

Adhering to a robust, validated protocol is essential for reproducibility and minimizing side reactions.

Protocol: General Procedure for a High-Temperature Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Fluoride

This protocol provides a reliable starting point for optimization.

Materials:

  • Aryl Fluoride (1.0 equiv)

  • Arylboronic Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Biarylphosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, to make 0.1 - 0.2 M solution)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube or reaction vial.

  • Addition of Solids: In an inert atmosphere (glovebox), weigh and add the aryl fluoride, arylboronic pinacol ester, base, palladium precatalyst, and phosphine ligand to the reaction vessel. Note: Weighing solids in air and then purging the vessel is a less ideal but acceptable alternative if a glovebox is unavailable.

  • Atmosphere Exchange: Seal the vessel. If not in a glovebox, evacuate the vessel under high vacuum for 5-10 minutes and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing by TLC, GC-MS, or LC-MS. Check for starting material consumption, product formation, and the presence of the defluorinated byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Defluorination Pathway

Understanding where side reactions diverge from the productive cycle is crucial.

G LnM LₙM(0) (Active Catalyst) OA Oxidative Addition (LₙM(II)(Ar)(F)) LnM->OA + Ar-F TM Transmetalation (LₙM(II)(Ar)(Ar')) OA->TM + Ar'-B(OR)₂ MH LₙM(II)(Ar)(H) OA->MH + [H]⁻ (from Hydride Source) RE Reductive Elimination TM->RE RE->LnM Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product Hydride Hydride Source (e.g., from Boronic Acid) Defluorination Reductive Elimination MH->Defluorination Defluorination->LnM Catalyst Regeneration Byproduct Ar-H (Defluorinated Byproduct) Defluorination->Byproduct

Caption: Catalytic Cycle Highlighting the Hydrodefluorination Pathway.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.[Link]

  • An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. National Institutes of Health.[Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health.[Link]

  • C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. ACS Publications.[Link]

  • C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. National Institutes of Health.[Link]

  • CHAPTER 6: Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks. Wiley Online Library.[Link]

  • Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT.[Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv.[Link]

  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed.[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Organic Chemistry Portal.[Link]

  • Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health.[Link]

Sources

Validation & Comparative

A Scientist's Guide to HPLC Method Development for Purity Analysis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of fluorinated pyridines is a critical step in the synthesis and manufacturing of many pharmaceutical compounds. The unique physicochemical properties imparted by fluorine atoms, however, present distinct challenges for chromatographic separation. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method development strategies, supported by experimental principles, to achieve robust and reliable purity analysis.

The Analytical Challenge: Understanding Fluorinated Pyridines

Fluorinated pyridines are heterocyclic aromatic compounds where one or more hydrogen atoms on the pyridine ring are substituted with fluorine. This substitution significantly alters the molecule's electronic properties, polarity, and basicity (pKa). From a chromatographic perspective, these alterations manifest in several challenges:

  • Peak Tailing: The basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[1][2][3] This secondary interaction leads to asymmetrical peak shapes, compromising resolution and accurate quantification.[2][4]

  • Unique Selectivity: The high electronegativity of fluorine creates strong dipoles within the molecule. This can lead to complex interactions with the stationary phase that are not solely governed by hydrophobicity, making predictions based on standard C18 columns difficult.

  • Co-elution with Impurities: Structural isomers and process-related impurities often have very similar polarities and hydrophobicities, demanding highly selective analytical methods for adequate separation.

A successful HPLC method must mitigate these challenges by carefully selecting the stationary phase chemistry and optimizing mobile phase conditions.

A Comparative Strategy for Column Selection

The heart of any HPLC method is the column. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, it is often not the optimal choice for fluorinated pyridines. A systematic screening of alternative column chemistries is paramount.

The Baseline: C18 Columns

A traditional C18 column separates analytes primarily based on hydrophobic interactions.[5][6] While a good starting point, its limitations for basic, fluorinated compounds are significant. The aforementioned silanol interactions are a primary concern, often leading to severe peak tailing.[2][4] Modern, base-deactivated, and end-capped C18 columns reduce this effect but may not eliminate it entirely.

The Aromatic Specialist: Phenyl-Hexyl Columns

Phenyl-Hexyl columns offer an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte.[7][8] This can be particularly useful for separating aromatic positional isomers. However, the primary separation mechanism is still largely hydrophobic.

The Fluorinated Champion: Pentafluorophenyl (PFP) Columns

Pentafluorophenyl (PFP), or F5, columns are often the superior choice for analyzing fluorinated and other halogenated compounds.[9][10][11] The PFP stationary phase provides a unique combination of interaction mechanisms:[12][13][14][15]

  • Hydrophobic Interactions: From the propyl chain linking the PFP group to the silica.

  • π-π Interactions: Between the electron-deficient fluorinated ring of the stationary phase and the analyte's aromatic ring.

  • Dipole-Dipole Interactions: Resulting from the highly polar C-F bonds.

  • Ion-Exchange Interactions: The electron-withdrawing nature of the fluorine atoms can enhance interactions with protonated basic analytes like pyridines.[16]

  • Shape Selectivity: The rigid structure of the PFP ligand can aid in separating closely related isomers.[17]

These multiple interaction modes provide orthogonal selectivity compared to C18 phases, often resolving peaks that co-elute on traditional columns.[5][15][18]

Data-Driven Column Comparison

To illustrate the performance differences, consider the hypothetical analysis of a 2-fluoropyridine sample containing its key starting material and a positional isomer impurity.

Column ChemistryAnalyteRetention Time (min)Tailing Factor (Asymmetry)Resolution (Rs) from Impurity 1
Standard C18 Impurity 1 (Starting Material)3.51.3-
2-Fluoropyridine4.81.81.4
Impurity 2 (Isomer)5.11.70.8
Phenyl-Hexyl Impurity 1 (Starting Material)4.21.2-
2-Fluoropyridine6.11.41.8
Impurity 2 (Isomer)6.71.31.6
PFP (F5) Impurity 1 (Starting Material)5.51.1-
2-Fluoropyridine8.21.13.5
Impurity 2 (Isomer)9.51.02.8

Table 1: Hypothetical comparative data demonstrating the superior resolution and peak shape for 2-fluoropyridine and its impurities on a PFP column compared to C18 and Phenyl-Hexyl columns.

As the data shows, the PFP column provides significantly better resolution and improved peak symmetry, making it the clear choice for robust purity analysis.

Systematic Method Development Workflow

A structured approach to method development ensures a robust and reproducible final method. The process involves a logical progression from initial screening to fine-tuning and validation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal: Purity of Fluorinated Pyridine Col_Select Column Selection: Compare C18, Phenyl-Hexyl, PFP Start->Col_Select MP_Screen Mobile Phase Screening: ACN/H2O vs. MeOH/H2O with 0.1% Formic Acid Col_Select->MP_Screen pH_Opt Mobile Phase pH Optimization (e.g., Formic vs. Acetic Acid) MP_Screen->pH_Opt Grad_Opt Gradient Optimization: Adjust Slope and Time pH_Opt->Grad_Opt Temp_Flow_Opt Temperature & Flow Rate Fine-Tuning Grad_Opt->Temp_Flow_Opt Validation Method Validation (ICH Q2(R1)): Specificity, Linearity, Accuracy, Precision, LOQ Temp_Flow_Opt->Validation Final_Method Final, Robust HPLC Method Validation->Final_Method

Caption: Systematic workflow for HPLC method development.

Mobile Phase Optimization: The Key to Control

The mobile phase composition is critical for controlling the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower viscosity (and thus lower backpressure) and often different selectivity. A screening run with both is advisable.

  • pH Control: This is the most critical parameter for achieving good peak shape for basic compounds like pyridines. The mobile phase pH should be controlled using a buffer or acid additive. A common starting point is to use an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) to protonate the pyridine nitrogen. This ensures consistent ionization and minimizes interactions with silanol groups by also suppressing their ionization.[2]

Experimental Protocol: A Validated Purity Method for 2-Fluoropyridine

This protocol details a validated, stability-indicating RP-HPLC method for the purity analysis of a representative fluorinated pyridine.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: PFP (Pentafluorophenyl) Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    20.0 80
    22.0 80
    22.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2-Fluoropyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main 2-fluoropyridine peak relative to the total area of all peaks detected in the chromatogram.

Method Validation: Ensuring Trustworthiness

Every analytical method must be validated to demonstrate its suitability for the intended purpose.[19][20] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21][22]

Validation ParameterAcceptance CriteriaPurpose
Specificity The main peak is resolved from all known impurities and degradation products (Rs > 2.0). Peak purity analysis (PDA) shows no co-elution.Ensures the method accurately measures only the desired analyte.[19]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 1 µg/mL to 150 µg/mL.Confirms a direct relationship between concentration and detector response.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.Demonstrates the method's consistency and reproducibility.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically around 0.1% of the nominal concentration.Defines the lowest concentration that can be reliably quantified.
Robustness No significant change in results with small, deliberate variations in flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase pH.Shows the method's reliability during normal usage.[19]

Table 2: Key validation parameters and typical acceptance criteria for an HPLC purity method as per ICH Q2(R1) guidelines.

Conclusion

Developing a robust HPLC method for the purity analysis of fluorinated pyridines requires a departure from the standard "C18-fits-all" mentality. The unique electronic properties of these compounds necessitate a methodical approach that prioritizes column selectivity. By systematically comparing different stationary phases, it becomes evident that PFP columns offer a superior combination of interaction mechanisms, leading to enhanced resolution and improved peak shapes.[10][17] Coupling this optimal column choice with careful optimization of mobile phase pH and a thorough validation following ICH guidelines will yield a reliable, accurate, and precise method suitable for the stringent demands of pharmaceutical research and quality control.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Silica Purity #2 – Silanols. Separation Science. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Available at: [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. MICROSOLV. Available at: [Link]

  • Study on π-π interaction in high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Presentation. Available at: [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds?. HPLC-MART. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • p–p Interactions in Liquid Chromatography. Scribd. Available at: [Link]

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical. Available at: [Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Available at: [Link]

  • ACE C18-PFP Technical Brochure. Symta. Available at: [Link]

  • Luna PFP(2) HPLC Columns. Phenomenex. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International. Available at: [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • Molecular Interaction of HPLC Stationary Phase. Shodex. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (5-Bromo-2-fluoropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (5-Bromo-2-fluoropyridin-4-yl)methanol, a key heterocyclic building block in modern drug discovery and agrochemical development. Understanding the mass spectrometric behavior of such molecules is paramount for their unambiguous identification, structural confirmation, and metabolic profiling.[1] This document contrasts different ionization techniques, presents a detailed breakdown of the predicted fragmentation pathways under Electron Ionization (EI), and compares this behavior to structurally related analogues to elucidate the influence of each substituent on the molecule's fragmentation cascade.

Choosing the Right Tool: A Comparison of Ionization Techniques

The choice of ionization method is the most critical parameter in determining the nature of a mass spectrum. For a small, semi-volatile molecule like (5-Bromo-2-fluoropyridin-4-yl)methanol, two techniques are primarily considered: Electron Ionization (EI) and Electrospray Ionization (ESI).[1]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation. The resulting "molecular fingerprint" is excellent for structural elucidation and for matching against spectral libraries. However, the high energy can sometimes lead to the complete absence of the molecular ion, making molecular weight determination challenging.[2]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and thermally fragile molecules.[2][3] It imparts very little excess energy, resulting in minimal fragmentation.[3] The spectrum is typically dominated by the protonated molecule, [M+H]⁺, making it the gold standard for unambiguous molecular weight confirmation.[2]

For a comprehensive characterization, both techniques are complementary. ESI (via LC-MS) confirms the molecular weight, while EI (via GC-MS or direct probe) provides the rich structural detail necessary for isomeric differentiation and confirmation.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide a robust starting point for the analysis of (5-Bromo-2-fluoropyridin-4-yl)methanol and similar compounds.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This method is ideal for obtaining a detailed fragmentation pattern for structural analysis.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the purified compound in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Injection: 1 µL, splitless injection.[1]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • GC Column: A low-to-mid polarity column, such as a Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Oven Program: Start at 80 °C, hold for 1 minute. Ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Acquisition: Full scan mode.

Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)

This method is optimal for confirming the molecular weight of the compound.

  • Sample Preparation: Dissolve approximately 0.1 mg/mL of the compound in a solvent mixture compatible with reverse-phase chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Injection Volume: 5 µL.

    • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: Scan from m/z 100 to 300.

General Analytical Workflow

The logical process for analyzing an unknown compound like the topic of this guide follows a standardized workflow to ensure all necessary data is collected for a confident identification.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_interp Data Interpretation cluster_result Final Result Prep Purified Analyte ESI LC-MS (ESI) Confirm Molecular Weight Prep->ESI Polar Solvent EI GC-MS (EI) Elucidate Structure Prep->EI Volatile Solvent MW_Confirm Identify [M+H]⁺ Ion ESI->MW_Confirm Frag_Analysis Analyze Fragmentation Pattern EI->Frag_Analysis Compare Compare to Analogues & Library Data MW_Confirm->Compare Frag_Analysis->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: A generalized workflow for the structural elucidation of an organic compound using mass spectrometry.

Predicted Electron Ionization (EI) Fragmentation of (5-Bromo-2-fluoropyridin-4-yl)methanol

The EI mass spectrum of (5-Bromo-2-fluoropyridin-4-yl)methanol (C₆H₅BrFNO, MW: 205.01 g/mol ) is predicted to be rich with structurally significant fragments. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will cause any bromine-containing fragment to appear as a pair of peaks (doublet) of similar intensity, separated by 2 m/z units (M and M+2).[1][4]

m/z (Predicted)Proposed Ion FormulaProposed Structure/Fragment NamePredicted AbundanceFragmentation Pathway
205 / 207 [C₆H₅BrFNO]⁺•Molecular Ion (M⁺•) ModerateDirect ionization of the parent molecule.
188 / 190 [C₆H₄BrFN]⁺Bromofluoropyridinylmethyl CationHighα-Cleavage: Loss of a hydroxyl radical (•OH) from the molecular ion. A very favorable pathway for benzyl-type alcohols.
187 / 189 [C₆H₄BrFN]⁺•Dehydrated Molecular IonModerateLoss of a neutral water molecule (H₂O) from the molecular ion. Common for alcohols.[5]
174 / 176 [C₅H₂BrFN]⁺5-Bromo-2-fluoropyridinyl CationModerateBenzylic Cleavage: Loss of the hydroxymethyl radical (•CH₂OH). Analogous to the formation of the phenyl cation from benzyl alcohol.
126 [C₅H₅FN]⁺•Fluoropyridinylmethanol CationModerateLoss of a bromine radical (•Br) from the molecular ion. Driven by the cleavage of the C-Br bond.
95 [C₅H₂FN]⁺Fluoropyridinyl CationLowLoss of a bromine radical (•Br) from the m/z 174/176 fragment.
Key Fragmentation Pathways Visualized

The fragmentation of the molecular ion is driven by the formation of the most stable possible daughter ions. The primary cleavages are expected to occur at the benzylic position, which is the weakest point of the molecule and leads to resonance-stabilized cations.

cluster_frags M Molecular Ion (M⁺•) m/z 205/207 F1 [M - •OH]⁺ m/z 188/190 M->F1 - •OH F2 [M - H₂O]⁺• m/z 187/189 M->F2 - H₂O F3 [M - •CH₂OH]⁺ m/z 174/176 M->F3 - •CH₂OH F4 [M - •Br]⁺• m/z 126 M->F4 - •Br F5 [C₅H₂FN]⁺ m/z 95 F3->F5 - •Br

Caption: Predicted major EI fragmentation pathways for (5-Bromo-2-fluoropyridin-4-yl)methanol.

Comparative Fragmentation Analysis

To understand the role of each substituent, we can predict the fragmentation of three key analogues. This comparison highlights how the halogens dictate the primary fragmentation routes.

CompoundStructureMW (Nominal)Key Fragments (Predicted m/z) & Notes
(5-Bromo-2-fluoropyridin-4-yl)methanol Br-Py(F)-CH₂OH205/207 188/190 (loss of •OH), 174/176 (loss of •CH₂OH), 126 (loss of •Br). The bromine isotopic pattern is the key diagnostic feature.
(Pyridin-4-yl)methanol (No Halogens)Py-CH₂OH109108 (loss of •H), 92 (loss of •OH), 78 (loss of •CH₂O). Fragmentation is analogous to simple benzyl alcohol, driven by losses from the methanol group.
(5-Bromo-pyridin-4-yl)methanol (No Fluorine)Br-Py-CH₂OH187/189170/172 (loss of •OH), 156/158 (loss of •CH₂OH), 108 (loss of •Br). The pattern is similar to the target molecule, but fragments are shifted by -19 amu (mass of F).
(2-Fluoro-pyridin-4-yl)methanol (No Bromine)F-Py-CH₂OH127126 (loss of •H), 110 (loss of •OH), 98 (loss of •CH₂O). Lacks the Br isotopic signature. The strong C-F bond makes loss of •F highly unlikely. Fragmentation is dominated by the methanol group.

This comparative analysis demonstrates that the primary fragmentation events (loss of •OH and •CH₂OH) are directed by the benzylic alcohol moiety. However, the mass-to-charge ratios of these fragments are diagnostically shifted by the halogen substituents. The bromine atom provides a clear isotopic signature, while the fluorine atom primarily adds mass without introducing a unique fragmentation channel, owing to the high strength of the C-F bond.

Conclusion

The mass spectrometric fragmentation of (5-Bromo-2-fluoropyridin-4-yl)methanol is predicted to be a rich and informative process. Under Electron Ionization, the molecule will likely produce a characteristic M/M+2 molecular ion peak at m/z 205/207 . The fragmentation pattern is dominated by cleavages at the benzylic position, leading to prominent fragments corresponding to the loss of •OH (m/z 188/190 ) and •CH₂OH (m/z 174/176 ). The presence and identity of the halogen substituents are readily confirmed by the characteristic bromine isotopic pattern and the mass shifts observed when comparing the spectrum to non-halogenated analogues. For any researcher working with this class of compounds, a dual-methodology approach using ESI for molecular weight confirmation and EI for structural fingerprinting provides the highest degree of analytical confidence.

References

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinol, TMS derivative. NIST WebBook. Available at: [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-(1-methylethyl)-. NIST WebBook. Available at: [Link]

  • ResearchGate. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of benzyl alcohol (IS; underivatized) obtained upon... Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Available at: [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • Longdom Publishing. (2022). Advantages and Fragmentation in Tandem Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Center for Biotechnology Information. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (5-Bromopyridin-2-yl)methanol. PubChem. Available at: [Link]

  • MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quality Control of (5-Bromo-2-fluoropyridin-4-yl)methanol for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and consistency of starting materials are paramount to the success of any research endeavor. This is particularly true for novel building blocks like (5-Bromo-2-fluoropyridin-4-yl)methanol, a key intermediate in the synthesis of a new generation of targeted therapeutics, including kinase inhibitors. This guide provides an in-depth comparison of the quality control standards for research-grade (5-Bromo-2-fluoropyridin-4-yl)methanol, offering field-proven insights into its analytical characterization, potential impurities, and a comparative analysis with relevant alternatives.

Physicochemical and Spectroscopic Profile

A foundational aspect of quality control is the thorough characterization of the compound's physical and spectroscopic properties. For (5-Bromo-2-fluoropyridin-4-yl)methanol (CAS No. 1261443-34-3), a white to off-white solid, the following parameters are critical for identity confirmation and purity assessment.

PropertyTypical SpecificationAnalytical Method
Molecular Formula C₆H₅BrFNO---
Molecular Weight 206.01 g/mol Mass Spectrometry
Melting Point Supplier DependentCapillary Melting Point Apparatus
Purity (by HPLC) ≥97%High-Performance Liquid Chromatography
Purity (by GC) ≥97%Gas Chromatography
Structure Confirmation Conforms to structure¹H NMR, ¹³C NMR, ¹⁹F NMR, MS

Analytical Methodologies for Robust Quality Control

A multi-pronged analytical approach is essential for a comprehensive quality assessment of (5-Bromo-2-fluoropyridin-4-yl)methanol. The orthogonality of techniques like HPLC, GC, and NMR provides a high degree of confidence in the material's purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is the workhorse for purity analysis of moderately polar small molecules like (5-Bromo-2-fluoropyridin-4-yl)methanol. The method's strength lies in its ability to separate the main component from non-volatile impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting condition would be 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized to ensure good resolution between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in a 50:50 mixture of acetonitrile and water.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in Acetonitrile/Water (50:50) inject Inject sample prep->inject 0.5 mg/mL separate C18 Reverse-Phase Separation inject->separate Gradient elution detect UV Detection (254 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for the unambiguous structural elucidation of (5-Bromo-2-fluoropyridin-4-yl)methanol and for identifying and quantifying impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. The expected signals for (5-Bromo-2-fluoropyridin-4-yl)methanol would include two aromatic singlets and a doublet for the methylene protons, coupled to the hydroxyl proton.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum will confirm the carbon backbone. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

  • ¹⁹F NMR: A proton-decoupled ¹⁹F spectrum will show a singlet, providing a sensitive measure of fluorine-containing impurities.

  • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known concentration can be added to the sample.[1]

NMR_Analysis cluster_sample Sample Preparation cluster_spectra Spectra Acquisition cluster_interpretation Data Interpretation prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR prep->H1_NMR C13_NMR ¹³C NMR prep->C13_NMR F19_NMR ¹⁹F NMR prep->F19_NMR structure Structural Confirmation H1_NMR->structure purity Quantitative Purity (qNMR) H1_NMR->purity C13_NMR->structure impurities Impurity Identification F19_NMR->impurities

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Injection: Split or splitless injection, depending on the expected concentration of impurities.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Common Impurities and Their Origins

A thorough understanding of the synthetic route is critical for predicting and identifying potential impurities. A plausible synthesis of (5-Bromo-2-fluoropyridin-4-yl)methanol involves the reduction of a corresponding carboxylic acid or ester, which itself is synthesized from commercially available pyridines.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start Starting Pyridine intermediate Carboxylic Acid/Ester Intermediate start->intermediate Oxidation/Esterification impurity1 Unreacted Starting Material start->impurity1 impurity3 Isomeric Impurity start->impurity3 product (5-Bromo-2-fluoropyridin-4-yl)methanol intermediate->product Reduction impurity2 Over-reduced Byproduct product->impurity2 impurity4 Residual Solvents product->impurity4

Common Process-Related Impurities:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting pyridine derivative.

  • Over-reduced Byproducts: If a strong reducing agent is used, the pyridine ring itself could be partially or fully reduced.

  • Isomeric Impurities: Depending on the selectivity of the bromination and fluorination steps, other positional isomers may be present.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, methanol) may be carried through.

Comparison with Alternative Building Blocks

The choice of a building block in drug discovery is often a balance between synthetic accessibility, reactivity, and the desired physicochemical properties of the final molecule. Below is a comparison of (5-Bromo-2-fluoropyridin-4-yl)methanol with some common alternatives.

Building BlockKey FeaturesAdvantagesDisadvantages
(5-Bromo-2-fluoropyridin-4-yl)methanol Bromo and fluoro substituents offer distinct reactivity for sequential cross-coupling reactions. The hydroxymethyl group provides a point for further functionalization.Versatile for library synthesis. The fluorine atom can enhance metabolic stability and binding affinity.May be more expensive than simpler analogs.
(5-Bromo-2-chloropyridin-4-yl)methanol) [2]Similar to the fluoro analog but with a chloro substituent.Generally more cost-effective than the fluoro analog. The C-Cl bond can be activated for cross-coupling.The C-F bond often provides more desirable electronic properties and metabolic stability in the final drug candidate.
(5-Bromopyridin-2-yl)methanol Lacks the fluorine substituent.Simpler synthesis and lower cost.Reduced options for selective, sequential reactions. May have less favorable metabolic stability.
[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol [3][4]The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the pKa of the pyridine nitrogen.The CF₃ group can improve metabolic stability and membrane permeability.The steric bulk of the CF₃ group may negatively impact binding to some targets.

Stability and Storage

Research-grade (5-Bromo-2-fluoropyridin-4-yl)methanol should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation. While specific stability data is not widely published, fluorinated pyridines are generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures could lead to decomposition. A re-test date is often provided by the supplier, and it is good practice to re-analyze the material if it has been stored for an extended period, especially if it is being used in sensitive assays.

Conclusion

The quality of research-grade (5-Bromo-2-fluoropyridin-4-yl)methanol is critical for its successful application in drug discovery and development. A comprehensive quality control strategy employing a combination of HPLC, NMR, and GC-MS is essential to ensure both the purity and structural integrity of this valuable building block. By understanding the potential impurities and comparing its properties to alternative reagents, researchers can make informed decisions to accelerate their research programs.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • (5-Bromo-2-chloropyridin-4-yl)methanol. AOBChem. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-fluoropyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-fluoropyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.